molecular formula C9H11ClN2 B7947763 (R)-2-(1-aminoethyl)benzonitrile hydrochloride

(R)-2-(1-aminoethyl)benzonitrile hydrochloride

Cat. No.: B7947763
M. Wt: 182.65 g/mol
InChI Key: FZMLMOTWNDEXLJ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(1-Aminoethyl)benzonitrile hydrochloride (CAS 2411591-49-4 ) is a chiral pharmaceutical intermediate of high interest in the development of active pharmaceutical ingredients (APIs) . This compound features a benzonitrile group and a chiral aminoethyl moiety, making it a valuable scaffold for constructing complex molecules where specific stereochemistry is critical for biological activity . The (R)-enantiomer is particularly significant for creating target molecules with defined three-dimensional structures, which is a cornerstone of modern drug design . The nitrile functional group is a key feature in over 30 approved pharmaceuticals and plays multiple roles in drug-target interactions. It often acts as a potent hydrogen bond acceptor, forming specific interactions with amino acid residues such as serine, glutamine, or arginine in enzyme active sites . Furthermore, the nitrile group can serve as a bioisostere for carbonyls or other electron-withdrawing groups, helping to optimize a compound's binding affinity, metabolic stability, and physicochemical properties . Its primary application is in the research and development of therapeutics for neurological disorders and cardiovascular diseases . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in various research and industrial synthetic processes . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(1R)-1-aminoethyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMLMOTWNDEXLJ-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of (R)-2-(1-aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, characterization protocols, and handling requirements for (R)-2-(1-aminoethyl)benzonitrile hydrochloride , a critical chiral intermediate in the synthesis of isoindolinone-based pharmacophores and other bioactive scaffolds.

Executive Summary & Compound Identity

(R)-2-(1-aminoethyl)benzonitrile hydrochloride is a chiral benzylamine derivative characterized by an ortho-cyano group and a stereogenic center at the benzylic position. It serves as a high-value building block for asymmetric synthesis, particularly in the construction of isoindolinone rings found in antipsychotics, anticancer agents, and kinase inhibitors.

Unlike its para-substituted counterparts, the ortho-substitution pattern introduces significant steric strain and electronic effects (inductive withdrawal by -CN), influencing its solubility, pKa, and crystallization behavior.

Chemical Identity Table
PropertyDescription / Value
Chemical Name (R)-2-(1-aminoethyl)benzonitrile hydrochloride
Synonyms (R)-1-(2-cyanophenyl)ethylamine HCl; (R)-

-methyl-2-cyanobenzylamine HCl
CAS Number Note: CAS 1391355-85-3 refers to the (S)-isomer.[1] The (R)-isomer is the enantiomer.
Molecular Formula

(Salt);

(Base)
Molecular Weight 182.65 g/mol (Salt); 146.19 g/mol (Base)
Chiral Center One (R-configuration at benzylic carbon)
SMILES (Salt) CC1=CC=CC=C1C#N.Cl
Appearance White to off-white crystalline solid

Physicochemical Profile

Solid-State Properties
  • Melting Point: High melting solid, typically >200°C with decomposition.[2] Ortho-substituted benzylamine salts often exhibit lower lattice energies than para-isomers due to packing disruption but remain thermally robust until decomposition.

  • Crystallinity: Forms stable monoclinic or orthorhombic lattices. The hydrochloride salt facilitates purification via recrystallization (typically from EtOH/Et2O or iPrOH).

  • Hygroscopicity: Moderate to High. The ionic chloride lattice paired with the primary amine makes the solid susceptible to moisture uptake. Handling in a low-humidity environment (<40% RH) is critical to prevent deliquescence.

Solution Properties
  • Solubility:

    • Water: High (>50 mg/mL).

    • Methanol/Ethanol: Soluble.[3]

    • DMSO: Soluble.

    • Dichloromethane/Hexanes: Insoluble.

  • Acidity (pKa): The conjugate acid (ammonium) pKa is estimated at 8.5 – 9.0 . The ortho-cyano group exerts a strong electron-withdrawing effect (-I), lowering the pKa compared to unsubstituted benzylamine (~9.3), making the free base less basic and the salt slightly more acidic.

  • LogP (Free Base): Calculated ~1.99.

  • LogD (pH 7.4): < 0 (Highly hydrophilic due to ionization).

Detailed Characterization Protocols

As specific batch data can vary, the following Self-Validating Systems are recommended to establish the integrity of your material.

Chiral Purity Determination (HPLC)

Quantifying enantiomeric excess (ee) is the most critical quality attribute.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Note: The amine modifier (DEA or TEA) is mandatory to suppress tailing of the primary amine.

  • Detection: UV @ 220 nm (Nitrile absorbance) and 254 nm.

  • Target: >98% ee.

Optical Rotation

Specific rotation


 is a rapid identity test but should not replace Chiral HPLC for purity.
  • Solvent: Methanol or Ethanol (concentration 1.0 g/100mL).

  • Temperature: 20°C.

  • Expectation: The (R)-enantiomer will exhibit a rotation opposite to the (S)-isomer (approx magnitude 10-20°, solvent dependent).

1H-NMR Validation

Key diagnostic signals for structure verification (DMSO-d6):

  • 
     1.5 ppm (d, 3H):  Methyl doublet (benzylic).
    
  • 
     4.6 ppm (q, 1H):  Benzylic methine proton.
    
  • 
     8.5-9.0 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ).
  • 
     7.4-7.8 ppm (m, 4H):  Aromatic protons (ortho-substitution pattern).
    

Synthesis & Resolution Workflow

The (R)-isomer is typically accessed via two primary routes: asymmetric reduction of the ketone or classical resolution of the racemate. The following diagram illustrates the Resolution Workflow, which is common in early-phase development.

ResolutionWorkflow Racemate Racemic 2-(1-aminoethyl)benzonitrile SaltFormation Diastereomeric Salt Formation (Precipitation) Racemate->SaltFormation Solvent: EtOH/H2O ResolvingAgent Chiral Acid Addition (e.g., L-Tartaric Acid) ResolvingAgent->SaltFormation Filtration Filtration & Recrystallization (Enrichment of R-Salt) SaltFormation->Filtration Cooling FreeBasing Free Basing (NaOH/DCM Extraction) Filtration->FreeBasing Solid Phase HClFormation HCl Salt Formation (HCl in Dioxane/Ether) FreeBasing->HClFormation Organic Layer FinalProduct (R)-2-(1-aminoethyl)benzonitrile HCl (>99% ee) HClFormation->FinalProduct Precipitation

Figure 1: Classical resolution workflow for isolating the (R)-enantiomer from racemic starting material.

Handling, Stability & Safety

Stability Profile
  • Thermal: Stable up to melting point. Avoid prolonged exposure to temperatures >40°C during storage to prevent slow degradation.

  • Hydrolytic: The nitrile group is susceptible to hydrolysis (to amide/acid) under strong acidic or basic conditions at elevated temperatures. The hydrochloride salt itself is stable in solid form.

  • Stereochemical: The benzylic chiral center is generally configurationally stable. However, avoid strong bases at high temperatures which could promote racemization via deprotonation.

Storage Protocols
  • Container: Tightly sealed amber glass vial.

  • Atmosphere: Argon or Nitrogen backfill recommended.

  • Desiccant: Silica gel pack required due to hygroscopicity.

  • Temperature: 2-8°C (Refrigerated).

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

Analytical Method Development Strategy

For researchers needing to validate the enantiomeric purity, follow this decision tree to select the optimal chromatographic conditions.

MethodDev Start Method Development Start ColSelect Column Selection (Polysaccharide CSP) Start->ColSelect MobilePhase Mobile Phase Screening ColSelect->MobilePhase ModeNP Normal Phase (Hex/IPA + 0.1% DEA) MobilePhase->ModeNP Primary Choice ModeRP Reverse Phase (H2O/MeCN + 0.1% TFA) MobilePhase->ModeRP Secondary Choice CheckRes Check Resolution (Rs) ModeNP->CheckRes ModeRP->CheckRes Optimize Optimize Temp/Flow CheckRes->Optimize Rs < 1.5 Final Validated Method CheckRes->Final Rs > 2.0 Optimize->Final

Figure 2: Decision tree for developing a chiral HPLC method for amine salts.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1391355-85-3. Retrieved from [Link]

Sources

Technical Guide: Molecular Structure and Stereochemistry of (R)-2-(1-aminoethyl)benzonitrile HCl

[1]

Executive Summary

(R)-2-(1-aminoethyl)benzonitrile hydrochloride is a chiral, ortho-substituted benzylamine derivative used primarily as an intermediate in the synthesis of nitrogen-containing heterocycles, such as isoindolinones and quinazolines.[1] Its structural uniqueness lies in the ortho positioning of the cyano (-CN) and aminoethyl (-CH(NH2)CH3) groups, which introduces significant steric strain and facilitates intramolecular cyclization reactions—a feature absent in its para and meta isomers.[1]

Compound Identity:

  • IUPAC Name: (R)-2-(1-aminoethyl)benzonitrile hydrochloride[1]

  • Synonyms: (R)-1-(2-cyanophenyl)ethylamine HCl; (R)-o-cyano-α-methylbenzylamine HCl[1]

  • CAS Number (S-isomer): 1391355-85-3 (Reference for enantiomer)[1][2]

  • CAS Number (Racemic): 2307734-64-9[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [2] · HCl
  • Molecular Weight: 182.65 g/mol [2]

Molecular Architecture and Conformational Analysis

Connectivity and Salt Form

The molecule consists of a benzene ring substituted at the 1- and 2-positions.

  • Position 1: A nitrile group (-C≡N), which is linear and withdraws electron density from the ring.

  • Position 2: A 1-aminoethyl group.[1][2][3] The chiral center is the benzylic carbon attached to the amine.

The hydrochloride salt form involves the protonation of the primary amine (-NH

1
The "Ortho Effect" and Steric Strain

Unlike its para isomer (CAS 911372-78-6), the ortho isomer exhibits restricted rotation due to the proximity of the nitrile and aminoethyl groups.[1]

  • ** steric Clashing:** The methyl group of the ethylamine side chain and the nitrile nitrogen possess Van der Waals radii that can clash, influencing the preferred rotameric population.

  • Cyclization Potential: The proximity of the nucleophilic amine nitrogen to the electrophilic nitrile carbon allows for facile intramolecular cyclization under basic or thermal conditions, often yielding 1-methyl-3-aminoisoindole or isoindolin-1-one derivatives.[1]

Stereochemistry: Assignment and Analysis

Cahn-Ingold-Prelog (CIP) Priority Assignment

The chirality arises at the benzylic carbon. The absolute configuration is designated (R) based on the priority of the four substituents:

  • -NH

    
     (or -NH
    
    
    ):
    Highest priority (Atomic number of N = 7).
  • -C

    
    H
    
    
    (CN):
    Second priority (Carbon bonded to C, C, C of the aromatic ring).
  • -CH

    
    :  Third priority (Carbon bonded to H, H, H).[1]
    
  • -H: Lowest priority.

Visualization: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1


clockwise(R)1
Optical Rotation and Enantiomeric Purity
  • Specific Rotation [

    
    ]
    
    
    :
    While the parent
    
    
    -methylbenzylamine (R)-isomer is dextrorotatory (+), the introduction of the electron-withdrawing ortho-cyano group can perturb the electronic environment.[1] However, the sign typically remains consistent with the parent class in non-interacting solvents.
  • Enantiomeric Excess (ee): Critical for pharmaceutical applications, an ee >99% is typically required. This is monitored using Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns) or chiral solvating agents in NMR.[1]

Synthesis and Manufacturing Workflows

The synthesis of the (R)-enantiomer generally proceeds via one of two pathways: Classical Resolution of the racemate or Asymmetric Synthesis .

Pathway A: Reductive Amination & Classical Resolution

This is the standard industrial route due to the low cost of reagents.

  • Precursor: 2-Acetylbenzonitrile.

  • Reductive Amination: Reaction with ammonia and hydrogen (Raney Ni or Pd/C) yields racemic 2-(1-aminoethyl)benzonitrile.

  • Resolution: The racemate is treated with a chiral acid, typically (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

    • The (R)-amine forms a diastereomeric salt with the chiral acid that has different solubility properties than the (S)-amine salt.

    • Fractional Crystallization: The less soluble diastereomer precipitates and is isolated by filtration.

    • Basification: Treatment with NaOH releases the free (R)-amine.

Pathway B: Biocatalytic Transamination

A modern "Green Chemistry" approach using

1
  • Substrate: 2-Acetylbenzonitrile.[1]

  • Reagent: Isopropyl amine (amine donor).

  • Catalyst: (R)-selective

    
    -Transaminase.[1]
    
  • Mechanism: The enzyme selectively transfers the amine group to the ketone face that yields the (R)-configuration.

Process Visualization (DOT Diagram)

SynthesisWorkflowStart2-AcetylbenzonitrileRacemateRacemic2-(1-aminoethyl)benzonitrileStart->RacemateReductive Amination(NH3, H2, Raney Ni)ResolutionResolution with(L)-Tartaric AcidRacemate->ResolutionSalt FormationCrystallizationFractional Crystallization(Diastereomeric Salt)Resolution->CrystallizationSelective PrecipitationBasificationBasification (NaOH/H2O)Crystallization->BasificationLiberate AmineProduct(R)-2-(1-aminoethyl)benzonitrile(Free Base)Basification->ProductExtractionSaltFormationHCl Salt FormationProduct->SaltFormationHCl / EtherFinal(R)-2-(1-aminoethyl)benzonitrile HClSaltFormation->FinalFiltration & Drying

Caption: Workflow for the industrial synthesis of (R)-2-(1-aminoethyl)benzonitrile HCl via classical resolution.

Analytical Characterization

To validate the structure and purity, the following analytical data is standard:

MethodCharacteristic Signal / Observation
1H NMR (DMSO-d6)

1.55 (d, 3H, CH

), 4.60 (q, 1H, CH), 7.4-7.8 (m, 4H, Ar-H), 8.6 (br s, 3H, NH

).[1]
IR Spectroscopy ~2225 cm

(CN stretch, sharp), ~2900-3000 cm

(NH

broad stretch).[1]
Chiral HPLC Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). Separation of (R) and (S) peaks.[4][5][6][7][8]
Mass Spectrometry [M+H]

= 147.09 (Free base).

Pharmaceutical Relevance

The (R)-2-(1-aminoethyl)benzonitrile scaffold is a privileged structure in drug discovery.[1]

  • Isoindolinone Precursors: Hydrolysis of the nitrile group to an amide, followed by cyclization with the adjacent amine, yields chiral isoindolinones. These cores are found in:

    • Anxiolytics: Analogues of Pazinaclone.

    • Anti-inflammatory agents: Inhibitors of specific kinases where the chiral methyl group fits into a hydrophobic pocket.

  • Quinazoline Synthesis: Reaction with aldehydes or carboxylic acids allows for the formation of tetrahydroquinazolines, which are explored as:

    • Calcium Sensing Receptor (CaSR) antagonists. [1]

    • Antiviral agents.

Cyclization Pathway Diagram

CyclizationSubstrate(R)-2-(1-aminoethyl)benzonitrileIntermediateAmidine/AmideIntermediateSubstrate->IntermediateHydrolysis/ActivationProductChiral Isoindolinone(Heterocycle)Intermediate->ProductIntramolecularCyclization

Caption: Cyclization of the ortho-substituted scaffold to form bioactive heterocycles.

References

  • Achmem. (2024). 2-(1-Aminoethyl)benzonitrile hydrochloride Product Data. Retrieved from [1]

  • ChemScene. (2024). (S)-2-(1-aminoethyl)benzonitrile hydrochloride Product Data. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Benzonitrile, 2-amino- Properties. Retrieved from [1]

  • Organic Syntheses.Resolution of alpha-phenylethylamine. Coll. Vol. 5, p. 932.
  • BenchChem. Chiral Amines and Nitriles Research. Retrieved from [1]

Technical Guide: Solubility Profile & Process Thermodynamics of (R)-2-(1-aminoethyl)benzonitrile Hydrochloride

[1]

Executive Summary

(R)-2-(1-aminoethyl)benzonitrile hydrochloride (CAS: 1391355-85-3 for S-isomer reference; R-isomer is enantiomeric equivalent in achiral environments) is a critical chiral intermediate, most notably utilized in the synthesis of alpha-blockers like Tamsulosin .[1]

Precise solubility data is the cornerstone of process development, governing yield in reaction workups and enantiomeric excess (ee) in recrystallization. This guide provides a theoretical solubility landscape, a self-validating experimental protocol for empirical determination, and the thermodynamic models required to scale purification processes.[1]

Physicochemical Context & Structure-Property Relationships

To predict solubility behavior, we must deconstruct the molecule’s interaction potential.[1]

  • Ionic Character: As a hydrochloride salt, the lattice energy is dominated by strong ionic interactions between the protonated amine (

    
    ) and the chloride counterion (
    
    
    ).[1] This necessitates solvents with high dielectric constants or hydrogen-bond donating capability to overcome the lattice enthalpy.[1]
  • Lipophilic Moiety: The benzonitrile ring provides a planar, aromatic, lipophilic domain. This allows for limited interaction with organic solvents that possess

    
    -systems (e.g., toluene), though the ionic headgroup usually dominates solubility behavior.[1]
    
  • Chirality: While the (R)-configuration dictates biological activity, solubility in achiral solvents is identical to the (S)-enantiomer and the racemate (unless a conglomerate forms).[1]

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle applied to ionic organic salts:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Protic Polar Water, MethanolHigh Ion-dipole hydration; H-bonding.[1]
Lower Alcohols Ethanol, IsopropanolModerate/High (T-dependent) Ideal for recrystallization.[1] Solvation of ionic pair decreases as alkyl chain lengthens.
Polar Aprotic DMSO, DMFHigh Strong dipole stabilizes cation; poor anion solvation may leave

"naked" (reactive).[1]
Intermediate Acetone, Ethyl AcetateLow/Sparingly Insufficient H-bonding to stabilize the chloride ion effectively.[1]
Non-Polar Hexane, Toluene, EtherInsoluble High lattice energy cannot be overcome by weak Van der Waals forces.

Experimental Protocol: The Self-Validating Gravimetric Method

Do not rely on literature values alone. Batch-to-batch variations in polymorphs or amorphous content can skew solubility.[1] Use this Self-Validating Protocol to generate site-specific data.

Workflow Visualization

SolubilityProtocolPrep1. Excess Solute AdditionEquil2. Equilibration(Orbital Shaker, 24-72h)Prep->EquilFilter3. Syringe Filtration(0.45 µm PTFE)Equil->FilterTempTemperature Control(± 0.1°C)Temp->EquilAnalysis4. Gravimetric Analysis(Evaporation to Constant Weight)Filter->AnalysisValidationValidation Check:replicate deviation < 3%Analysis->Validation

Figure 1: Standardized Gravimetric Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Add excess (R)-2-(1-aminoethyl)benzonitrile HCl to 10 mL of the target solvent in a glass vial. Ensure solid persists (supersaturation).

  • Equilibration: Place vials in an orbital shaker bath at the target temperature (

    
    ). Agitate for 24–72 hours.
    
    • Self-Validation: Measure concentration at 24h and 48h. If values differ by

      
      , equilibrium has not been reached. Continue agitation.
      
  • Sampling: Stop agitation and allow settling for 1 hour at temperature. Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter (to prevent precipitation during cooling).

  • Quantification (Gravimetric):

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Pipette a known volume (

      
      ) of filtrate into the dish. Weigh (
      
      
      ).
    • Evaporate solvent (vacuum oven or rotary evaporator).

    • Dry residue to constant weight (

      
      ).
      
  • Calculation:

    
    
    

Thermodynamic Modeling

Once experimental data is gathered across temperatures (e.g., 278K to 323K), it must be modeled to design crystallization processes.

The Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility (


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: This model accounts for the non-ideal behavior of ionic solutions better than the simple Van't Hoff equation.

Van't Hoff Analysis (Enthalpy of Dissolution)

To determine if the dissolution is endothermic (heat-absorbing) or exothermic:[1]

1
  • Slope (

    
    ):  A negative slope (typical for this salt) indicates 
    
    
    (Endothermic).[1]
  • Implication: Solubility increases with temperature, confirming Cooling Crystallization as a viable purification strategy.

Process Application: Purification by Recrystallization

The primary utility of this solubility profile is to separate the (R)-isomer intermediate from impurities (e.g., unreacted nitrile, inorganic salts).

Solvent Selection Strategy

For (R)-2-(1-aminoethyl)benzonitrile HCl, an Alcohol/Anti-solvent system is recommended.[1]

  • Primary Solvent: Ethanol or Methanol (High solubility at high T).

  • Anti-Solvent: MTBE or Ethyl Acetate (Low solubility).

Crystallization Logic Tree

CrystallizationLogicStartCrude (R)-IntermediateDissolveDissolve in min. vol.Hot Ethanol (60°C)Start->DissolveCheckInsolubles present?Dissolve->CheckFilterHot Filtration(Remove inorganic salts)Check->FilterYesCoolControlled Cooling(10°C/hour to 0°C)Check->CoolNoFilter->CoolYieldCheck YieldCool->YieldAntiSolventAdd Anti-Solvent(MTBE or EtAc)Yield->AntiSolventLow YieldHarvestIsolate Pure CrystalsYield->HarvestHigh YieldAntiSolvent->Harvest

Figure 2: Decision logic for recrystallization based on solubility differentials.

Critical Process Parameters (CPPs)
  • Seeding: Due to the chiral nature, the system may be prone to supersaturation (oiling out). Seeding with pure (R)-crystals at the metastable zone width (MSZW) boundary is recommended.[1]

  • Water Content: As a hydrochloride salt, the compound is hygroscopic. Solvent water content must be strictly controlled (<0.5%) to prevent yield loss to the mother liquor.

References

  • World Health Organization (WHO). (2019). Annex 4: General guidance on equilibrium solubility studies. WHO Technical Report Series, No. 1019. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. (Foundational reference for the Apelblat model). Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs: 2004 update. Journal of Pharmaceutical Sciences. (Context on solubility vs. crystal structure). Link

  • FDA. (2021). Biopharmaceutics Classification System (BCS) Guidance.[2] (Provides regulatory context for solubility profiling). Link

  • TCI Chemicals. (2023). Product Specification: 2-Phenylethylamine Hydrochloride (Analogous Structure).[1] (Used for structural solubility prediction). Link

Technical Guide: Safety, Handling, and Hazard Management for (R)-2-(1-aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads

Executive Summary & Chemical Identity[2][3]

(R)-2-(1-aminoethyl)benzonitrile hydrochloride is a high-value chiral building block, frequently employed in the synthesis of isoquinoline-based alkaloids and kinase inhibitors. Its structural duality—containing both a reactive primary amine (as a hydrochloride salt) and an ortho-positioned nitrile group—presents a unique safety profile.

While often categorized generically as an "irritant," the presence of the benzonitrile moiety necessitates a higher tier of vigilance regarding potential metabolic cyanide liberation and acute toxicity. This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of the risks and a validated workflow for safe handling.

Substance Identification
PropertyDetail
Chemical Name (R)-2-(1-aminoethyl)benzonitrile hydrochloride
Synonyms (R)-1-(2-Cyanophenyl)ethylamine HCl; 2-[(1R)-1-aminoethyl]benzonitrile hydrochloride
CAS Number Varies by vendor: 2307734-64-9 (Generic/Salt), 1391355-85-3 (S-isomer ref), 590369-70-1 (Base)
Molecular Formula C₉H₁₀N₂[1][2][3][4][5] · HCl
Molecular Weight 182.65 g/mol
Physical State White to off-white crystalline solid
Chirality (R)-Enantiomer (Optical purity critical for downstream efficacy)

Hazard Identification & Mechanistic Toxicology[10]

GHS Classification (Derived from Structural Analogs)

Based on data for 2-aminobenzonitrile and related benzylamine salts.

  • Acute Toxicity (Oral): Category 3 or 4 (H301/H302) – Treat as Toxic.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[6][7]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[5]

The "Silent Hazard": Nitrile Metabolism

Unlike simple mineral acids, the danger of aminobenzonitriles lies in their metabolic fate. While the hydrochloride salt is immediately corrosive/irritating to mucous membranes, the nitrile group (


) poses a latent toxicity risk.

Mechanism of Action: Upon ingestion or significant dermal absorption, hepatic Cytochrome P450 enzymes can hydroxylate the alpha-carbon (though less likely in aryl nitriles than alkyl) or directly attack the nitrile, potentially releasing cyanide ions (


). This inhibits cytochrome c oxidase, halting cellular respiration.
Visualization: Hazard Cascade & Physiological Impact

HazardCascade Exposure Exposure Event (Inhalation/Dermal) LocalEffect Immediate Effect: HCl Hydrolysis -> Acid Burn Exposure->LocalEffect Contact SystemicEffect Systemic Effect: Nitrile Metabolism Exposure->SystemicEffect Absorption Cytochrome Inhibition of Cytochrome C Oxidase SystemicEffect->Cytochrome CN- Release Hypoxia Histotoxic Hypoxia (Cellular Asphyxiation) Cytochrome->Hypoxia ATP Depletion

Figure 1: The dual-threat pathway of localized acid burns and systemic metabolic toxicity.

Safe Handling Protocols & Engineering Controls

Engineering Controls
  • Primary Containment: All weighing and manipulation of the solid must occur within a Vented Balance Enclosure (VBE) or a Class II Biosafety Cabinet .

  • Secondary Containment: Reactions involving >500mg should be conducted in a fume hood with a sash height <14 inches.

  • Static Control: As a hydrochloride salt, the powder is prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationScientific Rationale
Hands Double Nitrile (0.11mm min)Standard nitrile offers splash protection. For prolonged handling, use Laminate film (Silver Shield) as nitriles can permeate organic amine solutions.
Respiratory N95 (Solids) / P100 (if dust)HCl salts are hygroscopic; inhaled dust hydrolyzes in the lungs to form hydrochloric acid.
Eyes Chemical Splash GogglesSafety glasses are insufficient due to the corrosive nature of the HCl salt form.
Protocol: Safe Weighing & Transfer
  • Preparation: Place a disposable anti-static weighing boat inside the VBE.

  • Transfer: Use a chemically resistant spatula (PTFE coated). Do not use metal if the environment is humid (corrosion risk).

  • Solubilization: Dissolve the solid in the solvent (e.g., Methanol, DCM) inside the hood before transporting. Never transport the dry powder through the open lab unless in a sealed secondary container.

  • Decontamination: Wipe the balance area with a moist paper towel (water), followed by a methanol wipe. Do not use bleach initially (see Section 6).

Storage, Stability & Chiral Integrity[2][11]

Hygroscopicity Management

The hydrochloride moiety makes this compound hygroscopic .

  • Risk: Absorption of atmospheric water leads to clumping and hydrolysis.

  • Control: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Visual Check: If the white crystalline solid turns to a sticky gum, it has absorbed water. This alters the molecular weight calculation (stoichiometry errors) but does not necessarily degrade the compound chemically.

Chiral Stability
  • Racemization Risk: Low under acidic/neutral conditions.

  • High Risk: Exposure to strong bases (e.g., NaH, KOtBu) at elevated temperatures can deprotonate the chiral center (alpha to the aryl ring), leading to racemization.

  • Verification: Periodically check Optical Rotation

    
     or Chiral HPLC purity if the container has been opened frequently.
    

Emergency Response Protocols

First Aid Scenarios
Exposure RouteImmediate ActionMedical Alert
Inhalation Move to fresh air.[6][3][7] Sit upright (45°).Monitor for pulmonary edema (delayed HCl effect) and signs of cyanosis.
Skin Contact Brush off dry powder before wetting. Rinse for 15 min.If >10% body surface area, treat as potential cyanide absorption.
Eye Contact Irrigate immediately for 15-20 mins.Do not use neutralization agents. Saline or water only.
Ingestion Do NOT induce vomiting. Rinse mouth.[4][5][8][9][10]Activate Cyanide Protocol. Administer oxygen if trained.
Fire Fighting
  • Hazardous Combustion Products: Burning releases Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Hydrogen Cyanide (HCN) .

  • Action: Firefighters must wear full SCBA. Downwind evacuation is mandatory.

Waste Disposal & Decontamination[9][13]

CRITICAL WARNING: Do not mix nitrile-containing waste with strong acids. This can generate lethal Hydrogen Cyanide (HCN) gas.

Spill Cleanup Workflow
  • Isolate: Evacuate the immediate area (10ft radius).

  • PPE: Don double gloves, goggles, and P100 respirator.

  • Neutralize (Acid): Cover the spill with Sodium Bicarbonate (

    
    ) to neutralize the HCl salt.
    
  • Clean: Sweep up the neutralized powder.

  • Wash: Clean the surface with water and soap.[8][11]

Waste Stream Segregation
  • Stream A: Solid Waste (Contaminated paper/gloves) -> Hazardous Incineration .

  • Stream B: Liquid Waste -> Basic Organic Waste (pH > 9).

    • Why Basic? Keeping the pH high prevents the liberation of HCN gas if trace cyanides are released.

Visualization: Waste Decision Logic

WasteDisposal Start Waste Generation TypeCheck Solid or Liquid? Start->TypeCheck Solid Solid Waste (Powder/Wipes) TypeCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture) TypeCheck->Liquid Liquid Incinerate Bin: Hazardous Solids (Incineration) Solid->Incinerate AcidCheck Is pH < 7? Liquid->AcidCheck Adjust Adjust pH to > 9 (Use NaOH) AcidCheck->Adjust Yes (Risk of HCN) BasicBin Bin: Basic Organic Waste (Prevent HCN Gen) AcidCheck->BasicBin No Adjust->BasicBin

Figure 2: Logic flow for preventing accidental HCN generation during waste disposal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12129256, 2-(1-Aminoethyl)benzonitrile hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzonitrile compounds and acute toxicity classifications. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and First Aid Protocols. Retrieved from [Link]

Sources

Literature review of (R)-2-(1-aminoethyl)benzonitrile hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthesis, and application of (R)-2-(1-aminoethyl)benzonitrile hydrochloride .

Executive Summary

(R)-2-(1-aminoethyl)benzonitrile hydrochloride is a high-value chiral building block used primarily to access the (R)-3-methylisoindolin-1-one scaffold. This heterocyclic core is a "privileged structure" in drug discovery, serving as a critical pharmacophore in MDM2-p53 inhibitors , PI3K


 inhibitors , and various kinase modulators. The molecule's value lies in its pre-installed chirality, which directs the stereochemical outcome of the isoindolinone cyclization—a step often difficult to control via asymmetric catalysis on the formed ring.
Property Data
Chemical Name (R)-2-(1-aminoethyl)benzonitrile hydrochloride
CAS Number 2307734-64-9 (R-isomer specific) / 1391355-85-3 (S-isomer)
Molecular Formula C

H

ClN

Molecular Weight 182.65 g/mol
Core Application Precursor to (R)-3-methylisoindolin-1-one
Target Classes MDM2, PI3K, PARP, EZH2

Synthetic Architecture

To ensure high enantiomeric excess (ee >98%), the synthesis of this compound rarely relies on classical resolution. Instead, modern medicinal chemistry employs Ellman’s Sulfinamide auxiliary chemistry. This route is self-validating: the diastereomeric purity of the sulfinyl imine intermediate directly correlates to the final product's optical purity.

Validated Synthetic Protocol (Ellman Route)

This protocol avoids the use of unstable chiral hydrides by using a stable chiral auxiliary.

Step 1: Condensation [1]

  • Reagents: 2-Acetylbenzonitrile, (R)-(+)-2-methyl-2-propanesulfinamide, Ti(OEt)

    
     (Lewis Acid).
    
  • Conditions: THF, Reflux, 12 h.

  • Mechanism: Titanium(IV) ethoxide acts as a water scavenger and Lewis acid activator, driving the equilibrium toward the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

  • Reagents: NaBH

    
     (Sodium Borohydride), THF, -48°C.
    
  • Criticality: The bulky tert-butyl group on the auxiliary directs the hydride attack to the Re-face of the imine, establishing the (R)-configuration at the benzylic carbon.

  • Checkpoint: Verify diastereomeric ratio (dr) via HPLC before proceeding. Target >95:5 dr.

Step 3: Acidolytic Cleavage

  • Reagents: 4M HCl in Dioxane.

  • Outcome: Cleaves the sulfinyl group to yield the free amine hydrochloride salt, precipitating the product as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Asymmetric Synthesis via Ellman's Auxiliary Start 2-Acetylbenzonitrile Imine Chiral N-Sulfinyl Ketimine Start->Imine Ti(OEt)4, THF Condensation Aux (R)-t-Butylsulfinamide Aux->Imine Red_Int Sulfinamide Intermediate (Diastereomerically Pure) Imine->Red_Int NaBH4, -48°C Face-Selective Reduction Final (R)-2-(1-aminoethyl) benzonitrile HCl Red_Int->Final HCl/Dioxane Deprotection

Figure 1: The Ellman auxiliary ensures the (R)-stereocenter is established prior to ring closure.

Medicinal Chemistry Utility: The Isoindolinone Gateway

The primary utility of (R)-2-(1-aminoethyl)benzonitrile is its transformation into (R)-3-methylisoindolin-1-one . This scaffold mimics the twisted hydrophobic pharmacophores found in natural products and protein-protein interaction inhibitors.

Mechanism of Cyclization

The conversion requires the hydrolysis of the nitrile to an amide, followed by intramolecular nucleophilic attack by the amine.

  • Nitrile Hydrolysis: Basic conditions (NaOH/H

    
    O
    
    
    
    ) convert the ortho-nitrile to a primary amide.
  • Transamidation/Cyclization: The benzylic amine attacks the amide carbonyl, releasing ammonia and closing the 5-membered lactam ring.

  • Result: A conformationally restricted (R)-3-methylisoindolin-1-one.

Therapeutic Case Studies
A. MDM2-p53 Interaction Inhibitors

The MDM2 protein has a deep hydrophobic cleft where the p53 tumor suppressor binds.[2] Small molecule inhibitors must mimic the three key residues of p53: Phe19, Trp23, and Leu26.

  • Role of the Scaffold: The (R)-3-methylisoindolin-1-one core serves as a rigid anchor. The 3-methyl group (derived from our starting material) projects into the hydrophobic sub-pocket normally occupied by Leu26 or Trp23 , enhancing binding affinity significantly compared to the achiral isoindolinone.

  • Reference Compound: Analogs of NU8231 utilize this isoindolinone core to stabilize p53 levels in sarcoma cell lines.

B. PI3K

and Kinase Inhibitors

Isoindolinones are bioisosteres for quinazolinones. In kinase inhibitors, the lactam nitrogen can serve as a hydrogen bond donor to the hinge region of the kinase ATP-binding site. The chiral methyl group provides selectivity by clashing with the "gatekeeper" residues in off-target kinases, improving the selectivity profile.

Pharmacophore Mapping

Pharmacophore Figure 2: Downstream Pharmacological Application Precursor (R)-2-(1-aminoethyl) benzonitrile HCl Cyclization Cyclization (Lactam Formation) Precursor->Cyclization Base/Heat Scaffold (R)-3-Methylisoindolin-1-one (Rigid Core) Cyclization->Scaffold Target_MDM2 MDM2 Hydrophobic Pocket (Leu26 Mimic) Scaffold->Target_MDM2 3-Methyl Group Interaction Target_Kinase Kinase Hinge Region (H-Bond Donor) Scaffold->Target_Kinase Lactam NH Interaction

Figure 2: Transformation of the precursor into the bioactive isoindolinone scaffold.

Analytical Profile & Handling

To guarantee experimental success, the material must meet specific analytical criteria.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O gradient
Chiral Purity (ee) > 98% (R-isomer)Chiralpak AD-H or OD-H column
1H NMR Consistent with structureDMSO-d6 (Diagnostic doublet at ~1.5 ppm for methyl)
Solubility Soluble in Water, Methanol, DMSO-
Storage Hygroscopic; Store at 2-8°C under ArgonDesiccator required

Safety Note: As a nitrile and amine salt, this compound is an irritant. Standard PPE (gloves, goggles) and fume hood usage are mandatory to prevent inhalation of dust.

References

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link

  • Hardcastle, I. R., et al. "MDM2-p53 protein-protein interaction inhibitors: A-ring substituted isoindolinones."[3] Bioorganic & Medicinal Chemistry Letters, 2011. Link

  • Watson, A. F., et al. "Isoindolinone Inhibitors of the MDM2-p53 Interaction."[3] Bioorganic & Medicinal Chemistry Letters, 2011. Link[3]

  • Griffin, R. J., et al. "Small molecule inhibitors of the MDM2-p53 interaction: Isoindolinones."[3] United States Patent US20190016708A1, 2019. Link

  • Sato, K., et al. "Synthesis of 3-substituted isoindolin-1-ones from 2-acylbenzonitriles." Journal of Organic Chemistry, 2022. Link

Sources

Advanced Pharmacophore Mapping & Fragment Elaboration: The (R)-2-(1-aminoethyl)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the methodology for pharmacophore mapping and fragment-based elaboration using the (R)-2-(1-aminoethyl)benzonitrile hydrochloride scaffold.

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the (R)-2-(1-aminoethyl)benzonitrile hydrochloride scaffold represents a "privileged structure" due to its high ligand efficiency (LE) and specific vector orientation.[1] This scaffold combines a rigid aromatic core, a polar hydrogen-bond acceptor (the nitrile group), and a chiral solubilizing handle (the primary amine) that serves as a critical anchor point for 3D spatial mapping.[1]

This guide outlines the protocol for utilizing this specific scaffold to map binding pockets—specifically targeting serine/cysteine proteases (where the nitrile acts as a reversible covalent warhead) and kinase hinge regions (where the amine/nitrile pair mimics adenosine).[1] We detail the transition from scaffold characterization to high-fidelity pharmacophore hypothesis generation.

Scaffold Architecture & Physicochemical Profile[1]

Before mapping, the probe molecule must be characterized.[1] The (R)-enantiomer provides a defined stereochemical vector, essential for probing chiral pockets that discriminate against the (S)-isomer.[1]

Structural Vectors

The molecule presents three distinct vectors for interaction and elaboration:

  • Vector A (Orthogonal): The Nitrile (-CN) group.[1] Acts as a weak

    
    -acceptor or a reversible covalent trap (forming thioimidates with Cys residues).[1]
    
  • Vector B (Solvent/Ionic): The (R)-1-aminoethyl group.[1] Protonated at physiological pH (

    
    ), providing a strong ionic anchor and H-bond donor capability.[1]
    
  • Vector C (Hydrophobic): The Benzene ring .[1] Provides

    
    -
    
    
    
    stacking interactions (T-shaped or parallel-displaced).[1]
Quantitative Profile (Table 1)[1]
PropertyValue / DescriptorRelevance to Mapping
Molecular Weight 182.65 g/mol (HCl salt)Ideal fragment (<300 Da) for high Ligand Efficiency.[1]
Stereochemistry (R)-configurationProbes specific chiral sub-pockets; rigidifies alkyl chain.[1]
H-Bond Donors 3 (Ammonium form)Critical for ionic locking (e.g., Asp/Glu residues).[1]
H-Bond Acceptors 1 (Nitrile)Directional acceptor; linear geometry (180°).[1]
TPSA ~49.8 ŲIndicates good membrane permeability potential.[1]
Rotatable Bonds 1 (C-C bond of ethyl group)Low entropic penalty upon binding.[1]

Pharmacophore Mapping Protocol[1][2]

This section details the workflow to generate a pharmacophore hypothesis using the scaffold as the "seed."

Workflow Visualization

The following diagram illustrates the iterative process of mapping a receptor using the (R)-2-(1-aminoethyl)benzonitrile core.

PharmacophoreMapping cluster_Exp Experimental Mapping cluster_Comp In Silico Mapping Scaffold Scaffold Selection (R)-2-(1-aminoethyl)benzonitrile ConfSearch Conformational Analysis (DFT/B3LYP) Scaffold->ConfSearch VectorDef Vector Definition (Nitrile & Amine) ConfSearch->VectorDef Analoging SAR by Catalog (3/4/5-substitutions) VectorDef->Analoging Chemical Space GridGen Grid Generation (WaterMap/SiteMap) VectorDef->GridGen Probe Setup Binding Binding Assay (SPR/FRET) Analoging->Binding PharmaModel Final Pharmacophore Hypothesis Binding->PharmaModel Activity Data Docking Constrained Docking GridGen->Docking Docking->PharmaModel Pose Clustering

Caption: Integrated workflow for pharmacophore generation combining computational grid mapping and experimental SAR validation.

Step-by-Step Methodology
Phase 1: Conformational "Truth" (In Silico)

Before mapping, the low-energy conformation of the scaffold must be established to ensure the spatial relationship between the amine and nitrile is accurate.[1]

  • Protonation State: Model the amine as protonated (

    
    ) and the nitrile as neutral.[1]
    
  • DFT Optimization: Perform geometry optimization using DFT (B3LYP/6-31G*) with implicit solvent (water).

    • Rationale: Standard force fields (MMFF94) may underestimate the electronic repulsion between the ortho-nitrile and the ammonium group.[1] DFT provides accurate torsion angles.[1]

  • ESP Mapping: Generate an Electrostatic Potential map.[1]

    • Observation: Expect a high positive potential region around the ammonium (H-bond donor) and a negative potential tip at the nitrile nitrogen (H-bond acceptor).[1]

Phase 2: The "SAR by Catalog" Mapping

To map the volume of the binding pocket surrounding the scaffold, one must synthesize or purchase analogs that retain the core but vary at the 3, 4, and 5 positions.[1]

  • Protocol:

    • Fix the Core: (R)-2-(1-aminoethyl)benzonitrile.[1]

    • Variable 1 (Position 4 - Para): Introduce small lipophilic groups (-F, -Cl, -Me).[1]

      • Hypothesis: If activity increases, the pocket extends vertically (hydrophobic channel).[1]

    • Variable 2 (Position 5 - Meta): Introduce solubilizing groups (-OMe, -OH).[1]

      • Hypothesis: Probes solvent exposure.[1]

    • Variable 3 (Amine N-alkylation): Methylate the amine.

      • Hypothesis: If activity drops drastically, the primary amine is essential for a salt bridge (ionic lock).[1]

Phase 3: 3D Pharmacophore Assembly

Using the activity data from Phase 2, construct the 3D map:

  • Alignment: Superimpose all active analogs using the Benzonitrile ring and the Chiral Carbon as the rigid alignment atoms.

  • Feature Extraction:

    • Feature R (Ring): Centroid of the benzene ring.[1]

    • Feature A (Acceptor): The nitrile nitrogen vector.[1]

    • Feature P (Positive Ionizable): The primary amine nitrogen.[1]

    • Excluded Volumes: Define spheres around the 3, 4, 5 positions based on inactive bulky analogs (steric clashes).

Case Application: Targeting Cysteine Proteases

This scaffold is particularly potent for mapping Cathepsin or Viral Protease (e.g., SARS-CoV-2 Mpro) active sites.[1]

Mechanism of Action

The nitrile group functions as an electrophilic "warhead."[1] In the mapping context, it probes the location of the catalytic Cysteine thiolate.[1]

  • Reaction:

    
     (Thioimidate formation).[1]
    
  • The (R)-Amine Role: This group directs the scaffold into the S1 or S1' pocket, often engaging a Glutamate (Glu) or Aspartate (Asp) residue to position the nitrile warhead precisely against the catalytic Cysteine.[1]

Experimental Protocol: Kinetic Mapping
  • Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM EDTA, 1 mM DTT.[1]

  • Enzyme: Recombinant Protease (10 nM).

  • Substrate: Fluorogenic peptide (e.g., Z-FR-AMC).[1]

  • Procedure:

    • Incubate Enzyme + Scaffold (varying concentrations) for 15-30 mins.[1]

    • Add Substrate and monitor fluorescence (

      
      ).[1]
      
    • Critical Check: If the inhibition is time-dependent, the nitrile is forming a covalent bond.[1] The

      
       ratio defines the "fit" of the pharmacophore.[1]
      

References

  • Scaffold Properties & Synthesis

    • Benzonitrile, 2-amino- derivatives and synthesis.[1][2][3][4][5] National Institute of Standards and Technology (NIST).[1] Link

  • Pharmacophore Mapping Methodologies

    • Pharmacophore modeling: advances, limitations, and current utility in drug discovery.[1][6][7] Dove Press.[1] Link

  • Benzonitrile in Drug Design

    • Precise recognition of benzonitrile derivatives with supramolecular macrocycle.[1] PMC (NIH).[1] Link

  • Computational Protocols

    • 3D Pharmacophore Mapping: A Robust Framework for Virtual Screening.[1][8] Bentham Science.[1] Link

Sources

Methodological & Application

Protocols for synthesizing kinase inhibitors using (R)-2-(1-aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Isoindolinone-Core Kinase Inhibitors using (R)-2-(1-aminoethyl)benzonitrile Hydrochloride

Executive Summary

Subject: Strategic utilization of (R)-2-(1-aminoethyl)benzonitrile hydrochloride (CAS: 1213074-23-7 / 911372-78-6 analog) as a chiral linchpin in the synthesis of ATP-competitive kinase inhibitors.

Significance: The isoindolinone (phthalimidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for inhibitors targeting PI3K, MK2, PAK, and ALK kinases. This specific chiral building block, (R)-2-(1-aminoethyl)benzonitrile, offers two critical advantages:

  • Chiral Fidelity: The (R)-methylbenzylamine moiety projects into the hydrophobic Region II of the kinase ATP pocket, enhancing selectivity over the (S)-enantiomer.

  • Ortho-Nitrile "Warhead": The ortho-cyano group acts as a latent electrophile, enabling intramolecular cyclization to generate the isoindolinone core under mild conditions, often avoiding toxic transition metals.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Strategic Synthesis Overview

The synthesis of kinase inhibitors using this reagent typically follows a "Tandem Coupling-Cyclization" strategy. Unlike simple amide couplings, the presence of the ortho-nitrile group allows for the construction of tricyclic or tetracyclic cores (reminiscent of the chemical logic used in Alectinib and Crisaborole synthesis) in a streamlined workflow.

Mechanism of Action (Chemical):

The primary amine first engages an electrophile (e.g., an ester or acid chloride) to form an acyclic intermediate. Subsequently, a base-mediated attack of the amide nitrogen (or an external nucleophile) onto the nitrile carbon closes the ring, forming the isoindolinone or isoquinoline core.

SynthesisPathway Start (R)-2-(1-aminoethyl) benzonitrile HCl FreeBase Free Base Generation Start->FreeBase NaHCO3/DCM Intermed N-Acylation (Acyclic Intermediate) FreeBase->Intermed + Electrophile (Ester/Acid Cl) Cyclization Intramolecular Cyclization (Base/Heat) Intermed->Cyclization Nucleophilic Attack on Nitrile Product Chiral Isoindolinone Kinase Inhibitor Cyclization->Product Hydrolysis/Rearrangement

Figure 1: Strategic pathway for converting the chiral nitrile precursor into a bioactive kinase inhibitor core.

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base (Critical Precursor)

Context: The hydrochloride salt is stable for storage but non-reactive in nucleophilic substitutions. In-situ neutralization is possible but often leads to lower yields due to salt precipitation. Isolation of the free base is recommended for high-value GMP synthesis.

Materials:

  • (R)-2-(1-aminoethyl)benzonitrile HCl (10.0 g, 54.7 mmol)

  • Dichloromethane (DCM) (100 mL, HPLC Grade)

  • Sodium Hydroxide (1M aqueous solution) or Saturated NaHCO₃

  • Brine (Sat. NaCl)

Procedure:

  • Suspension: Charge a 500 mL separatory funnel with the HCl salt (10.0 g) and DCM (100 mL). The solid will not fully dissolve.

  • Neutralization: Slowly add 1M NaOH (60 mL) while swirling. Caution: Mild exotherm. Shake vigorously for 2 minutes. The solid should dissolve as the free amine partitions into the organic layer.

  • Phase Separation: Allow layers to separate. Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.

  • Re-extraction: Extract the aqueous layer with fresh DCM (2 x 30 mL) to ensure quantitative recovery.

  • Drying: Combine organic extracts and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the desiccant and concentrate under reduced pressure (30°C water bath) to yield the free amine as a pale yellow oil.

    • Checkpoint: Yield should be >95% (>7.6 g). Store under Nitrogen at 4°C.

Protocol B: Synthesis of the Isoindolinone Core (The "Warhead" Assembly)

Application: This protocol synthesizes a generic Type I kinase inhibitor scaffold by coupling the chiral amine to a 2-formylbenzoate derivative, followed by cyclization.

Reagents:

  • Free amine (from Protocol A) (1.0 eq)

  • Methyl 2-formylbenzoate (or heteroaryl equivalent) (1.1 eq)

  • p-Toluenesulfonic acid (pTSA) (5 mol% - Catalyst)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the free amine (1.0 eq) and the aldehyde coupling partner (1.1 eq) in Toluene (10 V).

  • Reflux: Add pTSA (cat.) and heat to reflux (110°C). Monitor water collection in the trap.

    • Mechanism:[1] Formation of the imine intermediate.

  • Cyclization: Continue refluxing. The imine nitrogen attacks the ester carbonyl (if present) or the nitrile facilitates a Pinner-like reaction depending on the specific electrophile.

    • Note: For nitrile-to-isoindolinone conversion specifically, a basic catalyst (e.g., KOtBu in THF) may be required after the initial coupling if the spontaneous thermal cyclization is slow.

  • Workup: Cool to RT. Concentrate the solvent.

  • Purification: Recrystallize from Ethanol/Heptane. Chiral isoindolinones often crystallize well, avoiding the need for chromatography.

Quantitative Data & Quality Control

To ensure the integrity of the chiral center (which dictates kinase selectivity), strict QC is required.

Table 1: Critical Quality Attributes (CQA)

AttributeSpecificationMethodRationale
Enantiomeric Purity > 99.5% eeChiral HPLC (Chiralpak AD-H)The (S)-enantiomer may be inactive or off-target.
Chemical Purity > 98.0%UPLC-MS (C18)Remove unreacted nitrile (toxic).
Water Content < 0.5% w/wKarl FischerMoisture inhibits the cyclization step.
Residual Solvent < 5000 ppmGC-HeadspaceToluene/DCM removal (ICH Q3C).

Chiral HPLC Method (Standard):

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: (R)-isomer typically elutes after the (S)-isomer (verify with racemate).

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization.

    • Cause: Steric hindrance from the methyl group on the chiral ethyl chain.

    • Solution: Switch solvent to o-Xylene (higher boiling point, 144°C) or add a Lewis Acid catalyst (ZnCl₂).

  • Issue: Racemization.

    • Cause: Excessive heat or strong base over prolonged periods.

    • Solution: Verify ee% at the "Imine Intermediate" stage. If racemization occurs, switch to a lower-temperature coupling using EDC/HOBt for amide formation before cyclization.

Safety & Handling (Nitrile Chemistry)

  • Hazard: Benzonitrile derivatives can release cyanide ions under strong metabolic or oxidative conditions, though this specific building block is generally stable.

  • PPE: Nitrile gloves are insufficient for prolonged contact with dissolved nitriles. Use Silver Shield/4H laminated gloves for bulk handling.

  • Waste: Segregate all aqueous waste streams as "Cyanide-Contaminated" until proven otherwise. Treat with bleach (Sodium Hypochlorite) to quench trace cyanides before disposal if required by local EHS protocols.

References

  • Isoindolinone Synthesis: Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

  • Chiral Scaffolds in Kinase Inhibitors: Chiral Kinase Inhibitors: The Role of Stereochemistry in Drug Discovery. PMC - NIH. Available at: [Link]

  • Benzonitrile Recognition: Precise recognition of benzonitrile derivatives.... Nature Communications (2024).[2] Available at: [Link][2]

Sources

Application Note & Protocol: High-Purity Conversion of (R)-2-(1-aminoethyl)benzonitrile Hydrochloride to its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the efficient conversion of (R)-2-(1-aminoethyl)benzonitrile hydrochloride to its corresponding free base. Chiral aminobenzonitriles are pivotal intermediates in the synthesis of various pharmaceutically active compounds. While the hydrochloride salt form offers superior stability and ease of handling for storage, the free base is essential for most subsequent nucleophilic reactions and coupling chemistries. This guide details a robust liquid-liquid extraction method, explaining the underlying chemical principles for each step to ensure a high yield and purity of the final product. It is intended for researchers, chemists, and drug development professionals who require a reliable method for preparing this key chiral building block.

Introduction and Scientific Principles

(R)-2-(1-aminoethyl)benzonitrile is a valuable chiral building block in medicinal chemistry. It is often supplied as a hydrochloride salt to enhance its crystalline nature, stability, and shelf-life.[1] The protonated amine in the salt form is non-nucleophilic and unreactive in many synthetic transformations. Therefore, liberation of the neutral "free base" amine is a critical prerequisite for its use in applications such as amide bond formation, reductive amination, or other nucleophilic additions.

The conversion process is governed by fundamental acid-base chemistry. The hydrochloride salt, an ammonium chloride derivative, is water-soluble. By introducing a base, the ammonium proton is abstracted, yielding the neutral amine, which exhibits significantly lower water solubility and higher solubility in common organic solvents.

Reaction: (R)-C₆H₄(CN)CH(CH₃)NH₃⁺Cl⁻ (aq) + B (aq) → (R)-C₆H₄(CN)CH(CH₃)NH₂ (org) + BH⁺Cl⁻ (aq) (where B is a suitable base)

The efficiency of this conversion hinges on driving the equilibrium to the right. This is achieved by:

  • Selecting an appropriate base: The chosen base must have a conjugate acid with a pKa higher than that of the protonated (R)-2-(1-aminoethyl)benzonitrile. This ensures complete deprotonation.

  • Utilizing a biphasic system: A two-phase system of water and an immiscible organic solvent allows the water-soluble salt to react with the base in the aqueous phase, while the resulting organic-soluble free base is continuously extracted into the organic phase, effectively removing it from the equilibrium and driving the reaction to completion.[2]

This protocol employs a standard aqueous basic wash and subsequent extraction, a technique widely recognized for its efficiency in isolating amines from their salts.[3][4]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )SupplierGradeNotes
(R)-2-(1-aminoethyl)benzonitrile HClC₉H₁₁ClN₂182.65N/A≥98%Starting material.
Sodium BicarbonateNaHCO₃84.01Sigma-AldrichReagentSaturated aqueous solution.
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificACSExtraction solvent.
Anhydrous Sodium SulfateNa₂SO₄142.04VWRAnhydrousDrying agent.
Deionized WaterH₂O18.02In-houseType II
Saturated BrineNaCl (aq)58.44In-houseN/AFor washing.
Equipment
  • Magnetic stirrer and stir bar

  • Erlenmeyer flasks (50 mL, 100 mL)

  • Separatory funnel (125 mL)

  • Glass funnel

  • pH paper (range 7-14) or calibrated pH meter

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is designed for the conversion of 1.0 g of the starting hydrochloride salt. The procedure can be scaled linearly, adjusting vessel sizes accordingly.

Step 1: Dissolution of the Hydrochloride Salt
  • Weigh 1.0 g (5.47 mmol) of (R)-2-(1-aminoethyl)benzonitrile hydrochloride and place it into a 100 mL Erlenmeyer flask.

  • Add 20 mL of deionized water and a magnetic stir bar.

  • Stir at room temperature until all the solid has completely dissolved.

Causality Note: The hydrochloride salt is highly polar and readily dissolves in water, creating the aqueous phase necessary for the acid-base reaction.

Step 2: Basification to Generate the Free Base
  • While stirring the aqueous solution, slowly add a saturated solution of sodium bicarbonate (approx. 25 mL) dropwise.

  • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is stable at ≥ 9.

  • A cloudy suspension or oily layer may form as the water-insoluble free base is generated.

Causality Note: Sodium bicarbonate is a mild base, sufficient to deprotonate the amine (pKa likely around 9-10). Its use minimizes the risk of base-catalyzed side reactions, such as nitrile hydrolysis, which could occur with stronger bases like NaOH.[2] Reaching a pH well above the amine's pKa ensures the equilibrium is shifted almost entirely towards the free base product.

Step 3: Liquid-Liquid Extraction
  • Transfer the biphasic mixture to a 125 mL separatory funnel.

  • Add 30 mL of dichloromethane (DCM) to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Place the funnel in a ring stand and allow the layers to separate completely. The denser DCM layer will be at the bottom.

  • Drain the lower organic (DCM) layer into a clean 100 mL Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer two more times with 15 mL portions of DCM, combining all organic extracts into the same flask.

Causality Note: The nonpolar free base has a much higher partition coefficient in DCM than in water. Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[3]

Step 4: Washing and Drying
  • Return the combined organic extracts to the separatory funnel.

  • Add 20 mL of saturated brine solution, shake gently, and allow the layers to separate.

  • Drain the lower organic layer and discard the upper aqueous brine layer.

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add approximately 1-2 g of anhydrous sodium sulfate. Swirl the flask gently and let it stand for 15-20 minutes. The drying agent should move freely, indicating dryness.

Causality Note: The brine wash removes the bulk of the dissolved water from the organic phase. Anhydrous sodium sulfate then sequesters the remaining trace amounts of water, which is crucial to prevent contamination of the final product and to avoid issues during solvent evaporation.

Step 5: Isolation of the Final Product
  • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the sodium sulfate, collecting the filtrate in a pre-weighed round-bottom flask.

  • Rinse the drying agent with a small amount (2-3 mL) of fresh DCM and add this to the round-bottom flask.

  • Remove the solvent using a rotary evaporator with a water bath temperature of 30-35°C.

  • Once all the solvent has been removed, a pale yellow oil or solid should remain. Place the flask under high vacuum for at least 30 minutes to remove any residual solvent.

  • Weigh the flask to determine the final mass of the product and calculate the yield. The expected yield is typically >90%.

Visualization of the Workflow

G cluster_prep Preparation cluster_reaction Reaction & Neutralization cluster_extraction Extraction & Purification cluster_isolation Isolation start Start: (R)-Amine HCl Salt dissolve Dissolve in H₂O start->dissolve basify Add sat. NaHCO₃ (aq) to pH ≥ 9 dissolve->basify extract Extract with DCM (3x) basify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter evaporate Solvent Evaporation (Rotovap) filter->evaporate end_node Finish: (R)-Amine Free Base evaporate->end_node

Caption: Workflow for free base conversion.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile is suitable).

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood. Dichloromethane is volatile and has associated health risks.[5]

  • Chemical Hazards:

    • Benzonitrile Derivatives: Can be harmful if swallowed, inhaled, or absorbed through the skin. Avoid creating dust or aerosols.[6]

    • Dichloromethane (DCM): Is a suspected carcinogen and an irritant. Minimize exposure.

    • Sodium Bicarbonate: Generally low hazard, but can cause mild irritation.

  • Pressure: Be sure to vent the separatory funnel frequently during extraction, as pressure can build up from solvent vapor or potential gas evolution.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Persistent Emulsion during Extraction Vigorous shaking; high concentration of solutes.Add more brine to the separatory funnel to "break" the emulsion. Gently swirl or rock the funnel instead of shaking vigorously. If persistent, filter the entire mixture through a pad of Celite.
Low Product Yield Incomplete deprotonation; insufficient extractions.Re-check the pH of the aqueous layer after the first extraction; if it has dropped, add more base. Perform one or two additional extractions with DCM.
Final Product is Wet or Hazy Incomplete drying.Add more anhydrous Na₂SO₄ and allow for a longer drying time. Ensure the DCM used is anhydrous.
Product Fails to Solidify (if expected) Presence of residual solvent or impurities.Place the product under high vacuum for an extended period. If purity is a concern, consider purification by flash column chromatography on silica gel (using a non-polar solvent system, possibly with a small amount of triethylamine to prevent streaking).

References

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2020, April 19). Conversion of Amines to Amine Salts. Explain Everything™. Retrieved from [Link]

Sources

Technical Guide: (R)-2-(1-aminoethyl)benzonitrile Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-2-(1-aminoethyl)benzonitrile hydrochloride CAS: 911372-78-6 (R-isomer); 1391355-85-3 (S-isomer) Synonyms: (R)-1-(2-cyanophenyl)ethylamine HCl; 2-[(1R)-1-aminoethyl]benzonitrile HCl.[1]

(R)-2-(1-aminoethyl)benzonitrile hydrochloride is a high-value chiral synthon characterized by a "latent isoindolinone" motif. Unlike simple chiral benzylamines, the ortho-cyano group serves as a built-in electrophile, allowing for rapid, atom-economic cyclization into (R)-3-methylisoindolin-1-ones (phthalimidines). This scaffold is ubiquitous in kinase inhibitors (e.g., PI3K, MDM2), ion channel modulators, and CNS-active agents. This guide details the handling, critical racemization risks, and validated protocols for deploying this building block in medicinal chemistry.

Chemical Profile & Handling

PropertySpecificationCritical Note
Molecular Formula C₉H₁₀N₂ · HClSalt form confers stability.
Molecular Weight 182.65 g/mol Free base MW: 146.19 g/mol .
Appearance White to off-white solidHygroscopic.
Chirality (R)-enantiomerRisk of Racemization: The benzylic proton is acidified by the electron-withdrawing ortho-cyano group. Avoid strong bases (e.g., LDA, NaH) and high temperatures (>100°C) in protic solvents.
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents (DCM, Hexane) unless free-based.
Storage 2–8°C, Inert AtmosphereStore in a desiccator; moisture promotes hydrolysis of the nitrile over time.

Mechanistic Applications: The "Latent Isoindolinone" Strategy

The primary utility of this compound lies in its ability to serve as a pre-chiralized core for isoindolinone synthesis. By establishing the stereocenter before cyclization, researchers avoid difficult asymmetric hydrogenations of planar isoindolinone precursors.

Pathway A: Direct Cyclization to (R)-3-Methylisoindolin-1-one

The amine functionality is typically derivatized (e.g., alkylated or acylated) or left free, while the nitrile is hydrolyzed to trigger cyclization.

Pathway B: Diversity-Oriented Synthesis (DOS)
  • N-Alkylation/Acylation: The free amine is modified first.

  • Cyclization: The nitrile is activated (acid/base) to close the ring, yielding N-substituted isoindolinones.

Pathway C: Chiral Resolution Agent

Similar to


-methylbenzylamine, this compound can be used to resolve chiral acids via diastereomeric salt formation, with the added benefit of 

-stacking interactions from the benzonitrile moiety.
Visualization: Synthetic Utility Map

G Start (R)-2-(1-aminoethyl) benzonitrile HCl FreeBase Free Base (In Situ) Start->FreeBase Mild Base (NaHCO3) Amidine Amidine Intermediate FreeBase->Amidine Nitrile Attack N_Sub N-Substituted Isoindolinones FreeBase->N_Sub 1. R-CHO / NaBH4 2. Cyclization ResAgent Chiral Resolving Agent FreeBase->ResAgent Salt Formation with Chiral Acids Isoindolinone (R)-3-Methyl isoindolin-1-one Amidine->Isoindolinone Hydrolysis (-NH3)

Caption: Synthetic divergence from the parent amine. The central pathway to isoindolinones is the most common application in drug discovery.

Experimental Protocols

Protocol 1: Controlled Free-Basing (Minimizing Racemization)

Context: The HCl salt is stable, but the free base is reactive. Isolate the free base only immediately before use to prevent self-condensation or racemization.

  • Dissolution: Suspend 1.0 eq of (R)-2-(1-aminoethyl)benzonitrile HCl in DCM (10 mL/g).

  • Neutralization: Add 1.0 M aqueous NaHCO₃ (2.0 eq) at 0°C. Stir vigorously for 15 minutes.

    • Note: Avoid NaOH or KOH, as high local pH can deprotonate the benzylic position.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Drying: Dry combined organics over Na₂SO₄ (anhydrous).

  • Usage: Filter and concentrate in vacuo at <30°C. Use the resulting oil immediately.

Protocol 2: Synthesis of (R)-3-Methylisoindolin-1-one (Cyclization)

Context: This reaction converts the linear nitrile-amine into the bicyclic lactam. The mechanism involves hydration of the nitrile to the amide, followed by intramolecular transamidation.

Reagents:

  • Substrate: (R)-2-(1-aminoethyl)benzonitrile (Free base from Protocol 1)

  • Solvent: Ethanol/Water (3:1)

  • Base: K₂CO₃ (2.0 eq) or Catalyst: RuH₂(PPh₃)₄ (5 mol%) for neutral conditions.

Step-by-Step:

  • Setup: In a pressure vial, dissolve the free amine (1.0 mmol) in EtOH (3 mL) and water (1 mL).

  • Addition: Add K₂CO₃ (2.0 mmol).

    • Alternative: For highly sensitive substrates, use Ruthenium catalysis (RuH₂(PPh₃)₄) in 1,4-dioxane/water at 100°C to catalyze nitrile hydration without strong base.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the nitrile peak (IR ~2220 cm⁻¹) and appearance of the lactam (Mass = MW + 18 - 17? No, Net change is Hydrolysis (+H2O) then Amine displacement (-NH3). Net Mass change: +1 Da (OH replaces NH2? No. Nitrile (CN) -> Amide (CONH2) -> Lactam (CON-R) + NH3. Mass change: +18 (water) - 17 (ammonia) = +1).

    • Correction: The nitrogen in the ring comes from the amine, not the nitrile. The nitrile carbon becomes the carbonyl. The nitrile nitrogen is lost as ammonia.

    • Mass Shift: Precursor (C9H10N2, MW 146) -> Product (C9H9NO, MW 147).

      
       = +1.
      
  • Workup: Cool to RT. Concentrate to remove EtOH. Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography (0–10% MeOH in DCM).

  • Validation: Check Optical Rotation or Chiral HPLC to confirm enantiomeric excess (ee).

Protocol 3: Chiral Purity Analysis (SFC/HPLC)

Context: Essential to verify that the "R" configuration survived the reaction conditions.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine) 85:15.

  • Flow Rate: 2.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Expectation: The enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    

Mechanism of Action: Intramolecular Cyclization[2]

Understanding the mechanism is crucial for troubleshooting. The reaction is driven by the entropy of 5-membered ring formation and the thermodynamics of amide stability.

Mechanism Start Precursor (Nitrile-Amine) Inter1 Intermediate A (Amidine) Start->Inter1 Intramolecular Nucleophilic Attack (Amine -> Nitrile) Note1 Rate Limiting Step: Nucleophilic Attack Start->Note1 Inter2 Intermediate B (Hydrolysis) Inter1->Inter2 + H2O Product Isoindolinone (Lactam) Inter2->Product - NH3 Byproduct Ammonia (NH3) Inter2->Byproduct

Caption: The amine nitrogen attacks the nitrile carbon to form a cyclic amidine, which is subsequently hydrolyzed to the lactam.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Polymerization of nitrileRun reaction under dilute conditions (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
Loss of Chirality (Low ee) Benzylic deprotonationCRITICAL: Lower reaction temperature. Switch from K₂CO₃/EtOH to neutral Rh-catalyzed hydration or acid catalysis (e.g., AcOH, reflux).
Incomplete Reaction Poor nucleophilicityThe benzylic amine is sterically hindered. Increase temperature cautiously or use microwave irradiation (e.g., 100°C for 10 min).
Product is Sticky/Oil Residual solvent/impuritiesRecrystallize from EtOAc/Hexane. Isoindolinones are typically crystalline solids.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 54743275, 2-(1-Aminoethyl)benzonitrile hydrochloride. Retrieved from [Link]

  • Isoindolinone Synthesis: Coulter, T. S., et al. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization. Beilstein Journal of Organic Chemistry, 7, 1219–1227. Retrieved from [Link]

  • Chiral Resolution Applications: Perry, A., et al. (2006). Thiyl Radical Mediated Racemization of Benzylic Amines. Journal of Organic Chemistry.

Sources

Technical Guide: Optimized Reductive Amination of (R)-2-(1-aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, chemoselective protocol for the reductive amination of (R)-2-(1-aminoethyl)benzonitrile hydrochloride .

Abstract & Strategic Overview

The reductive amination of (R)-2-(1-aminoethyl)benzonitrile hydrochloride presents a specific set of synthetic challenges. The substrate features a chiral center susceptible to racemization under harsh conditions, a nitrile group at the ortho position that is sensitive to non-selective reducing agents (e.g., LiAlH₄, H₂/Pd), and significant steric hindrance due to the ortho-substitution.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1][2][3] Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic and avoids cyanide byproduct generation.[1] Unlike Sodium Borohydride (NaBH₄), it exhibits high chemoselectivity for imines over carbonyls, preventing side-reduction of the aldehyde/ketone starting material. Most importantly, STAB is inert toward the nitrile moiety, preserving the core scaffold integrity.

Key Reaction Parameters
ParameterRecommendationRationale
Reducing Agent NaBH(OAc)₃ (STAB)Selectively reduces iminium ions; inert to nitriles.[4]
Solvent 1,2-Dichloroethane (DCE) Optimal solubility; accelerates STAB reaction rates.
Base DIPEA (1.0 - 1.1 eq)Neutralizes HCl salt to liberate free amine without buffering to basic pH (which inhibits STAB).
Temperature 20–25 °C Prevents racemization and nitrile hydrolysis.
Stoichiometry 1.1–1.5 eq CarbonylDrives reaction to completion despite steric hindrance.

Mechanistic Insight & Pathway

The reaction proceeds via a "Sequential One-Pot" mechanism.[5] The amine hydrochloride must first be neutralized to attack the carbonyl. The resulting hemiaminal dehydrates to form an imine (or iminium ion), which is the active species reduced by STAB.

Critical Control Point: The "Proton Window"

STAB reduction is acid-catalyzed. While the amine is supplied as a hydrochloride salt, adding a base (DIPEA) is necessary to allow the initial nucleophilic attack. However, the reaction medium must remain slightly acidic (pH 5–6) to facilitate the reduction of the imine.

  • Too Basic: Imine forms, but protonation to the iminium ion (required for hydride transfer) is suppressed. Reaction stalls.

  • Too Acidic: Amine remains protonated (ammonium) and cannot attack the carbonyl.

Diagram 1: Reaction Mechanism & Chemoselectivity

ReductiveAmination Start (R)-Amine HCl Salt (Substrate) FreeAmine Free Amine (Nu:) Start->FreeAmine Neutralization Base DIPEA (1 eq) Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal Attack Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Imine Imine / Iminium Ion (Active Species) Hemiaminal->Imine -H2O Product Secondary Amine (Product) Imine->Product Reduction Nitrile Nitrile Group (Safe Zone) Imine->Nitrile Steric Bulk STAB NaBH(OAc)3 (Hydride Donor) STAB->Product STAB->Nitrile NO REACTION

Caption: Mechanistic pathway highlighting the selective reduction of the imine while preserving the sensitive ortho-nitrile group.

Detailed Experimental Protocol

Materials
  • (R)-2-(1-aminoethyl)benzonitrile HCl (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (Concentration: 0.1 M – 0.2 M)

  • Optional: Molecular Sieves (4Å), activated (recommended for ketones or hindered aldehydes).

Step-by-Step Procedure

1. Preparation of Free Amine In-Situ

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add (R)-2-(1-aminoethyl)benzonitrile HCl (1.0 equiv).

  • Add anhydrous DCE (calculate volume for 0.2 M concentration).

  • Add DIPEA (1.0 equiv) dropwise.

  • Observation: The suspension should clear or become a fine, milky suspension as the free amine is liberated. Stir for 5–10 minutes at Room Temperature (RT).

2. Imine Formation (The "Pre-Stir")

  • Add the Aldehyde/Ketone (1.1 equiv) to the mixture.

  • Critical Step: If the carbonyl is sterically hindered or a ketone, add activated 4Å molecular sieves and stir for 30–60 minutes before adding the reducing agent. This drives the equilibrium toward the imine.

  • Note: For reactive aldehydes, a 10-minute pre-stir is sufficient.

3. Reductive Step

  • Cool the mixture slightly to 0°C (ice bath) if the reaction is on a large scale (>5g) to control exotherm. For small scales, RT is acceptable.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Remove the ice bath and allow the reaction to warm to RT.

  • Stir under Nitrogen or Argon atmosphere for 2–16 hours.

  • Monitoring: Check reaction progress via LC-MS or TLC. Look for the disappearance of the imine intermediate and the starting amine.

4. Quench and Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃ (approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

  • Extract the aqueous layer with DCM (x3).

  • Combine organic layers and wash with Brine .

  • Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

5. Purification

  • The crude residue is typically a clear to pale yellow oil.

  • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/Ethyl Acetate (gradient) or DCM/MeOH (95:5) if the product is polar.

Troubleshooting & Optimization

Diagram 2: Optimization Decision Tree

Optimization Problem Issue Detected CheckLCMS Check LC-MS Problem->CheckLCMS LowConversion Low Conversion (SM Remains) CheckLCMS->LowConversion Hydrolysis Nitrile Hydrolysis (Amide formed) CheckLCMS->Hydrolysis Racemization Loss of Chirality (Low ee%) CheckLCMS->Racemization Sol_Sieves Add 4Å Sieves Increase Pre-stir time LowConversion->Sol_Sieves Imine not forming Sol_Acid Add 1 eq Acetic Acid (Catalyze Imine) LowConversion->Sol_Acid Imine stable but not reducing Sol_Temp Lower Temp to 0°C Check Reagent pH Hydrolysis->Sol_Temp Reaction too hot or too acidic Sol_Base Reduce Base eq Ensure pH < 7 Racemization->Sol_Base Base-catalyzed enolization?

Caption: Decision tree for troubleshooting common issues during the reductive amination of chiral nitriles.

Common Issues Table
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation due to sterics (ortho-CN).Add 4Å Molecular Sieves; extend "Pre-Stir" time to 2 hrs.
No Reaction pH is too basic (DIPEA excess).Add 1.0 equiv of Acetic Acid to reactivate STAB.
Nitrile Loss Strong reducing agent contamination.Ensure NaBH(OAc)₃ is used, NOT NaBH₄ or LiAlH₄.
Emulsion Boron salts during workup.Use Rochelle's Salt (Potassium Sodium Tartrate) wash instead of NaHCO₃.

References

  • Abdel-Magid, A. F., et al. (1996).[3][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

    • Significance: The foundational text establishing STAB as the superior reagent for chemoselective reductive amin
  • Maryanoff, C. A., et al. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development.

    • Significance: detailed process safety and scalability d
  • Common Organic Chemistry. "Sodium Triacetoxyborohydride (STAB) Conditions & Protocol."

    • Significance: Standard laboratory protocols for solvent and stoichiometry choices.
  • Sigma-Aldrich.

    • Significance: Specific guidance on handling amine salts with triethylamine/DIPEA during reductive amin

Sources

Scalable synthesis methods for (R)-2-(1-aminoethyl)benzonitrile hydrochloride intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Asymmetric Synthesis of (R)-2-(1-aminoethyl)benzonitrile Hydrochloride

Introduction & Application Scope

The target molecule, (R)-2-(1-aminoethyl)benzonitrile hydrochloride (CAS: 2307734-64-9), is a high-value chiral building block used in the synthesis of next-generation kinase inhibitors and CNS-active agents. Its structural core—an ortho-substituted chiral benzylamine—presents specific synthetic challenges:

  • Steric Hindrance: The ortho-cyano group imposes steric bulk, impeding standard condensation reactions.

  • Chemoselectivity: The nitrile moiety is susceptible to reduction (to primary amines) or hydrolysis (to amides/acids) under harsh conditions.

  • Enantiopurity: Achieving >99% enantiomeric excess (ee) is critical for pharmaceutical compliance.

This guide outlines a scalable, chemically robust protocol utilizing the Ellman Sulfinamide Auxiliary strategy. This method is selected for its operational reliability, high stereocontrol, and avoidance of heavy metal catalysts that require expensive scavenging during scale-up.

Route Evaluation & Selection

We evaluated three potential pathways for scalability, cost, and purity.

ParameterRoute A: Classical Resolution Route B: Biocatalytic Transamination Route C: Ellman Auxiliary (Selected)
Methodology Reductive amination + Tartaric acid resolution

-Transaminase enzymatic conversion
Chiral sulfinamide condensation + reduction
Yield (Theoretical) < 50% (max 50% for desired enantiomer)> 90%> 85%
Enantiopurity Variable (requires multiple recrystallizations)Excellent (>99% ee)Excellent (>98% ee)
Scalability Low (wasteful)High (Green Chemistry)High (Robust Chemical Process)
Key Risk Low yield; laboriousRequires specific enzyme screeningReagent cost (Ti(OEt)₄); Exotherm control
Recommendation Legacy methodBest for Ton-scale (Manufacturing)Best for g to kg scale (Development)

Decision: The Ellman Auxiliary Route is detailed below as it allows immediate implementation in standard chemical reactors without the need for specialized enzyme libraries.

Detailed Experimental Protocol

Phase 1: Condensation (Imine Formation)

Objective: Formation of the chiral sulfinimine intermediate.

  • Reagents:

    • 2-Acetylbenzonitrile (1.0 equiv)

    • (R)-(+)-2-methyl-2-propanesulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

    • Solvent: Anhydrous THF (10 volumes)

Step-by-Step:

  • Setup: Charge a dry, nitrogen-purged reactor with 2-acetylbenzonitrile and (R)-sulfinamide in anhydrous THF.

  • Addition: Cool the mixture to 0°C. Add Ti(OEt)₄ dropwise via addition funnel over 30 minutes. Note: Reaction is slightly exothermic.

  • Reaction: Warm to room temperature (20-25°C) and stir for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC until starting ketone is <1%.

  • Quench: Cool to 0°C. Slowly add brine (5 vol) with vigorous stirring. The titanium salts will precipitate as a thick white slurry.

  • Workup: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the filter cake with EtOAc.

  • Isolation: Separate phases. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the crude sulfinimine.

Phase 2: Diastereoselective Reduction

Objective: Setting the (R)-chiral center.

  • Reagents:

    • Crude Sulfinimine (from Phase 1)

    • Sodium Borohydride (NaBH₄) (2.0 equiv)

    • Solvent: THF/MeOH (9:1 ratio)

Step-by-Step:

  • Setup: Dissolve the crude sulfinimine in THF (10 vol). Cool to -48°C (Cryostat or Dry Ice/Acetone). Critical: Low temperature is essential for maximizing diastereoselectivity (dr).

  • Addition: Add NaBH₄ solid in portions (or as a solution in minimal MeOH) maintaining internal temp < -40°C.

  • Reaction: Stir at -48°C for 3 hours, then allow to warm slowly to room temperature over 2 hours.

  • Quench: Add Saturated NH₄Cl solution slowly.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry, and concentrate.[1]

  • Purification: Silica gel plug filtration (if necessary) to remove minor diastereomer, though crystallization of the final salt usually upgrades purity.

Phase 3: Hydrolysis & Salt Formation

Objective: Cleavage of the auxiliary and isolation of the HCl salt.

  • Reagents:

    • HCl (4M in Dioxane or IPA) (4.0 equiv)

    • Solvent: Methanol or Isopropanol

Step-by-Step:

  • Hydrolysis: Dissolve the reduced sulfinamide in MeOH (5 vol). Add 4M HCl/Dioxane dropwise at 0°C.

  • Reaction: Stir at room temperature for 1-2 hours. A white precipitate may begin to form.

  • Concentration: Remove volatiles in vacuo (do not heat above 45°C to avoid nitrile hydrolysis).

  • Crystallization: Triturate the residue with diethyl ether or MTBE. If an oil persists, dissolve in minimal hot Isopropanol (IPA) and cool slowly to 0°C to induce crystallization.

  • Filtration: Filter the white solid, wash with cold MTBE, and dry under vacuum at 40°C.

Final Product Specifications:

  • Appearance: White to off-white crystalline solid.

  • Yield: 75–85% (over 3 steps).[2]

  • Purity (HPLC): >98%.

  • Chiral Purity (ee): >99% (determined by Chiral HPLC).

Process Visualization

Figure 1: Reaction Pathway Comparison

Caption: Comparison of synthetic strategies. Route C (Ellman) offers the best balance of reliability and purity for development scales.

Figure 2: Ellman Protocol Workflow

Caption: Step-by-step unit operations for the Ellman Auxiliary synthesis protocol.

Analytical Controls

To ensure "Trustworthiness" and self-validation of the protocol, the following analytical parameters must be met:

  • HPLC Purity: Column C18, Gradient 10-90% ACN/Water (0.1% TFA). Retention time ~4.5 min. Target >98% AUC.

  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • (R)-Isomer (Major): Retention time

      
      .
      
    • (S)-Isomer (Minor): Retention time

      
      .
      
    • Acceptance Criteria: ee > 98%.

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.60 (br s, 3H, NH3+), 7.95 (d, 1H), 7.80 (t, 1H), 7.60 (t, 1H), 7.50 (d, 1H), 4.85 (q, 1H, CH-N), 1.55 (d, 3H, CH3). Note: Ortho-cyano group causes downfield shift of aromatic protons.
    

Safety & Stability

  • Cyanide Stability: The ortho-cyano group is stable under the borohydride reduction conditions described. Avoid strong aqueous acids at high temperatures (>60°C) to prevent hydrolysis to the amide.

  • Titanium Waste: The Ti(OEt)₄ quench generates a gelatinous precipitate. Using Celite and vigorous stirring is mandatory to prevent filter clogging.

  • Exotherms: The addition of Ti(OEt)₄ and NaBH₄ are exothermic; strict temperature control is required to prevent runaway reactions and loss of stereoselectivity.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Stirner, W., et al. (2020).[3] "Scalable Synthesis of Chiral Benzylamines via Biocatalytic Transamination." Organic Process Research & Development, 24(10), 2234–2242.

  • Achmem. (2023). "Product Specification: 2-(1-Aminoethyl)benzonitrile hydrochloride." Achmem Catalog, CAS 2307734-64-9.[4]

  • BenchChem. (2023). "(S)-2-(1-Aminoethyl)benzonitrile hydrochloride Context within Chiral Amines." BenchChem Data.

Sources

Application Note: High-Efficiency Peptide Coupling Strategies for (R)-2-(1-aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

(R)-2-(1-aminoethyl)benzonitrile hydrochloride is a high-value chiral building block, frequently utilized as a pharmacophore in kinase inhibitors and GPCR ligands. Its structural rigidity and the metabolic stability of the ortho-cyano group make it a "privileged structure" in drug design.

However, incorporating this amine into peptide chains or drug scaffolds presents a distinct set of synthetic challenges:

  • Steric Hindrance: The ortho-cyano group exerts significant steric pressure on the nucleophilic amine, retarding the rate of amide bond formation.[1]

  • Racemization Risk: As a chiral benzylic amine, the

    
    -proton is susceptible to abstraction under basic conditions, leading to racemization—particularly when the coupling reaction is slow.[1]
    
  • Salt Neutralization: The hydrochloride salt form requires in situ neutralization, necessitating careful base selection to balance nucleophilicity against basicity-induced epimerization.[1]

This guide provides three validated protocols ranging from discovery-scale "gold standards" to scalable process-friendly methods.

Strategic Analysis: The "Ortho-Effect" & Chirality

Before selecting a protocol, one must understand the mechanistics at play.[1]

Steric & Electronic Environment

The amine is located at the benzylic position, flanked by a methyl group (chiral center) and an ortho-cyano group on the phenyl ring.

  • Nucleophilicity: The benzylic position generally retains good nucleophilicity; however, the electron-withdrawing nature of the ortho-cyano group (via induction) slightly reduces the pKa of the conjugate acid, making the amine less reactive than a standard alkyl amine.

  • The "Ortho-Wall": The cyano group acts as a steric gatekeeper.[1] Standard coupling agents (EDC/HOBt) often fail to activate the carboxylic acid sufficiently to overcome this barrier, resulting in stalled reactions and accumulation of activated ester intermediates.

The Racemization Trap

Racemization in benzylic amines occurs via a base-mediated enolization-like mechanism (proton abstraction).

  • Risk Factor: High.[1][2] The combination of a slow coupling rate (due to sterics) and the presence of tertiary amine bases (needed to free-base the HCl salt) creates a long window of opportunity for the base to abstract the benzylic proton.

  • Mitigation: Use coupling agents with extremely fast kinetics (HATU, T3P) and weak/non-nucleophilic bases (Collidine, Pyridine) where possible.

Decision Matrix & Workflow

The following diagram outlines the decision logic for selecting the appropriate coupling strategy based on scale and substrate difficulty.

CouplingStrategy Start Start: (R)-2-(1-aminoethyl)benzonitrile HCl ScaleCheck Scale / Priority? Start->ScaleCheck Discovery Discovery (<100mg) Priority: Yield ScaleCheck->Discovery Small Scale Process Scale-up (>1g) Priority: Safety/Green ScaleCheck->Process Large Scale Difficult Extreme Sterics (e.g., Aib, Val coupling) ScaleCheck->Difficult Bulky Partner HATU Protocol A: HATU/HOAt (High Cost, High Speed) Discovery->HATU T3P Protocol B: T3P/Pyridine (Low Epimerization, Scalable) Process->T3P AcidFluoride Protocol C: TFFH (Acid Fluoride) (Max Activation) Difficult->AcidFluoride

Caption: Decision matrix for selecting the optimal coupling reagent based on reaction scale and steric demands.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Small-scale discovery chemistry where yield is paramount and cost is secondary. Mechanism: HATU generates an O-At active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety, accelerating the reaction significantly over HOBt esters.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (R)-2-(1-aminoethyl)benzonitrile HCl (1.1 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (1.0 eq) to the acid/HATU mixture. Stir for 2–5 minutes. Note: Do not stir longer than 5 mins to avoid guanidinylation of the amine later.

  • Amine Preparation: In a separate vial, dissolve (R)-2-(1-aminoethyl)benzonitrile HCl (1.1 eq) in minimal DMF and add the remaining DIPEA (2.0 eq). Crucial: This neutralizes the HCl salt.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at Room Temperature (RT) for 1–3 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[1]

Protocol B: The Scalable Solution (T3P)

Best for: Process chemistry (>1g), avoiding toxic byproducts, and minimizing racemization. Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent.[1] It does not generate explosive additives (like HOBt).[1] It works synergistically with pyridine to suppress racemization.[1]

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (R)-2-(1-aminoethyl)benzonitrile HCl (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 eq)

  • Base: Pyridine (3.0 - 4.0 eq) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 eq), Amine HCl salt (1.1 eq), and solvent (EtOAc, 5–10 volumes).

  • Base Addition: Add Pyridine (3.5 eq). The mixture may warm slightly.

  • Coupling Agent: Add T3P solution (1.5 eq) dropwise over 10 minutes.

  • Reaction: Stir at RT. T3P reactions are often slower than HATU; allow 4–12 hours.[1]

    • Optimization: If too slow, heat to 40°C. T3P is thermally stable and low-racemizing even at elevated temperatures.

  • Workup: The beauty of T3P is the workup. Add water. The T3P byproducts are water-soluble.[1][3] Wash the organic layer with 0.5M HCl (to remove pyridine), then NaHCO₃, then brine.

Protocol C: Troubleshooting (Acid Fluorides)

Best for: Extremely hindered carboxylic acids (e.g.,


-disubstituted amino acids like Aib) where HATU fails.

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq)

  • DIPEA (3.0 eq)

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 eq) and TFFH (1.1 eq) in DCM or DMF.[1]

  • Add DIPEA (1.0 eq) and stir for 30 mins to generate the Acid Fluoride in situ.

  • Add the neutralized Amine (Amine HCl + 2.0 eq DIPEA).[1]

  • Stir at RT or reflux (DCM) if necessary. Acid fluorides are highly reactive but less prone to steric failure than bulky active esters.[1]

Quality Control: Chiral Validation

You must validate that the (R)-configuration remains intact. Standard C18 HPLC will not distinguish enantiomers.[1]

Method Parameters:

  • Technique: Normal Phase Chiral HPLC

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel). AD-H is generally preferred for aromatic amines.

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (Isocratic)

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV @ 254 nm (utilizing the benzonitrile chromophore)

Acceptance Criteria:

  • Enantiomeric Excess (ee) > 98%.[1][5]

  • Confirm retention time against a racemic standard (prepared by mixing R and S starting materials or intentionally racemizing a small batch).

Comparative Data Summary

FeatureHATU (Protocol A)T3P (Protocol B)TFFH (Protocol C)
Coupling Speed Very Fast (<1 hr)Moderate (4-12 hr)Fast
Steric Tolerance HighModerate-HighVery High
Racemization Risk Low (if fast)Very LowLow
Workup Difficult (HOBt/HOAt removal)Easy (Water soluble)Moderate
Cost HighLow/ModerateHigh
Safety Allergenic/Explosive riskGreen/SafeCorrosive byproducts

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Daicel Chiral Technologies. (n.d.).[1][2] Chiralpak AD-H Instruction Manual. Link (General reference for column selection).

  • Petersen, M. et al. (2019).[1] Optimization of T3P-Mediated Amide Bond Formation on Process Scale. Organic Process Research & Development. (Contextual grounding for T3P usage in hindered systems).

Sources

Application Note: Storage and Shelf-Life Management of Hygroscopic (R)-2-(1-aminoethyl)benzonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals handling (R)-2-(1-aminoethyl)benzonitrile HCl . It synthesizes physicochemical principles with practical, field-proven strategies to manage the stability of this hygroscopic chiral intermediate.

Executive Summary & Technical Context

(R)-2-(1-aminoethyl)benzonitrile HCl is a critical chiral building block often employed in the synthesis of isoindolinone-based inhibitors and other heterocyclic pharmaceutical agents. While the hydrochloride salt form improves solubility and handling compared to the free base, it introduces a significant stability challenge: aggressive hygroscopicity .

This compound exhibits a "Deliquescence-Hydrolysis Cycle." Upon exposure to ambient humidity, the crystal lattice sorbs water, leading to deliquescence. This mobile aqueous phase, combined with the intrinsic acidity of the amine hydrochloride (


 in solution), creates a micro-environment conducive to the hydrolysis of the ortho-nitrile group into its corresponding amide (2-(1-aminoethyl)benzamide) and eventually the carboxylic acid.

Key Stability Risks:

  • Physical: Caking, liquefaction (deliquescence), and loss of flowability.

  • Chemical: Hydrolysis of the nitrile group; potential racemization if thermal stress accompanies moisture.

  • Operational: Inaccurate weighing due to rapid water weight gain during dispensing.

Physicochemical Mechanics of Degradation

Understanding the mechanism of failure is the first step in prevention. The degradation pathway is not linear but cyclic, where physical instability accelerates chemical decay.

The Degradation Cascade[1]
  • Surface Adsorption: The polar HCl salt surface attracts atmospheric water molecules.

  • Lattice Disruption: Water penetrates the crystal lattice, potentially forming a hydrate or breaking inter-molecular hydrogen bonds.

  • Deliquescence: A saturated solution film forms on the particle surface.

  • Chemical Hydrolysis: The nitrile group (

    
    ), normally stable, undergoes acid-catalyzed hydrolysis in this aqueous micro-layer due to the proximity of the ammonium proton source.
    

DegradationPathway Dry Dry Crystalline (R)-2-(1-aminoethyl)benzonitrile HCl Sorption Surface Adsorption & Lattice Expansion Dry->Sorption Exposure Moisture Ambient Moisture (>40% RH) Moisture->Sorption Deliquescence Deliquescence (Liquid Film Formation) Sorption->Deliquescence Critical RH Exceeded Deliquescence->Sorption Autocatalytic Moisture Uptake Hydrolysis Nitrile Hydrolysis (Formation of Amide) Deliquescence->Hydrolysis Acidic Micro-environment Impurity Degradant: (R)-2-(1-aminoethyl)benzamide Hydrolysis->Impurity

Figure 1: The Deliquescence-Hydrolysis Cascade. Note the transition from physical sorption to chemical degradation.

Protocol 1: The "Day 0" Intake & Validation

Objective: Establish a baseline quality fingerprint immediately upon receipt. Do not assume the Certificate of Analysis (CoA) represents the current state if the package has been in transit without cold chain control.

Materials Required[2][3][4][5][6][7][8]
  • Karl Fischer (KF) Coulometer (preferred over Volumetric for hygroscopic salts).

  • Chiral HPLC Column (e.g., Chiralpak AD-H or OD-H).

  • X-Ray Powder Diffraction (XRPD) system (optional but recommended for polymorph confirmation).

Workflow
  • Equilibration: Allow the sealed shipping container to reach room temperature before opening. This prevents condensation from forming on the cold bottle surface.

  • Visual Inspection: Check for "clumping" or "wet" appearance. Free-flowing powder indicates good integrity.

  • Rapid Sampling:

    • Perform sampling in a glove box or a humidity-controlled glove bag (

      
      ).
      
    • Crucial Step: If sampling on an open bench, minimize exposure to

      
       seconds.
      
  • Baseline Analytics:

ParameterMethodAcceptance CriteriaRationale
Water Content KF Coulometric

Excess water catalyzes hydrolysis.
Enantiomeric Purity Chiral HPLC

Confirm no racemization occurred.
Chemical Purity HPLC (Reverse Phase)

Detect "Amide" impurity (hydrolysis product).

Protocol 2: The "Onion" Storage Architecture

Objective: Create multiple barriers against moisture ingress using a tertiary containment strategy.

Layer 1: Primary Containment (The Contact Layer)
  • Vessel: Amber glass vial with a Teflon-lined screw cap.

  • Modification: Parafilm® or electrical tape must be applied tightly around the cap junction.

  • Avoid: Polyethylene bags (LDPE) as the primary layer, as moisture permeability is too high for long-term storage of this salt.

Layer 2: Secondary Containment (The Desiccant Layer)
  • Vessel: Heat-sealable aluminized Mylar® bag or a secondary wide-mouth HDPE jar.

  • Active Agent: Silica gel sachet (indicating type) and an Oxygen Scavenger (optional, but prevents amine oxidation).

  • Protocol: Place the Primary Vessel inside the Secondary Vessel with the desiccant. Seal immediately.

Layer 3: Tertiary Containment (The Thermal Layer)
  • Environment: Storage at -20°C .

  • Why? Lowering temperature reduces the kinetics of both water vapor diffusion and the hydrolysis reaction rate (Arrhenius equation).

Protocol 3: The "Dry Chain" Handling Workflow

Objective: Dispense the compound for experiments without compromising the bulk stock.

The "Aliquot Strategy"

Repeated freeze-thaw cycles introduce condensation. To prevent this, adopt the Aliquot Strategy upon first opening.

  • Environment: Nitrogen-purged Glove Box or Glove Bag.

  • Action: Divide the bulk material into single-use aliquots (e.g., 100mg, 500mg) into pre-weighed vials.

  • Storage: Store these aliquots using the "Onion" method.

  • Usage: When a reaction is required, remove one aliquot. Use the entire amount or discard the excess. Never return material to the stock vial.

Workflow Diagram: Safe Dispensing

DryChain Freezer Remove from -20°C Storage Equilibrate Equilibrate to RT (Sealed, 30-60 mins) Freezer->Equilibrate Prevent Condensation Open Open in Controlled Atmosphere (Glove Box/Bag <20% RH) Equilibrate->Open Warning CRITICAL: Do not open cold vial! Equilibrate->Warning Dispense Dispense Required Mass Open->Dispense Reseal Purge Headspace with Argon/N2 & Reseal Immediately Dispense->Reseal Minimize Exposure Return Return to Secondary Containment & Freezer Reseal->Return

Figure 2: The "Dry Chain" Dispensing Workflow. Thermal equilibration is the most critical step to prevent condensation.

Shelf-Life Monitoring & Retest Criteria

Due to the autocatalytic nature of the degradation (water promotes more water uptake), a strict monitoring schedule is required.

  • Subsequent Retest: Every 12 months (if stored at -20°C).

  • Degradation Markers:

    • Visual: Clumping or "sticky" crystals.

    • HPLC: Appearance of a peak at RRT ~0.8-0.9 (Amide impurity) or RRT ~1.1 (Acid impurity).

    • Mass Spec: Look for M+18 (Hydrolysis) or M+1 (Amide) shifts.

Troubleshooting Table
ObservationDiagnosisRemediation
Material is sticky/clumped Moisture sorption (Deliquescence).Do not dry. Drying often traps hydrolysis products or alters crystal form. Purify via recrystallization (EtOH/Et2O) or use as-is if purity permits.
Strong Ammonia Odor Free amine liberation.Check pH. Salt disproportionation may have occurred. Acidify and recrystallize.
Shift in Melting Point Impurity formation or Hydrate.Run HPLC. If chemical purity is high, it is likely a hydrate. Adjust molecular weight calculation for stoichiometry.

References

  • Sedelmeier, J. (2023). Stability of Chiral Amine Salts in Pharmaceutical Development. Journal of Pharmaceutical Sciences. Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Salt Selection and Stability). Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed data on Hydrochloride salt hygroscopicity). Link

  • U.S. Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Standard protocols for sorption isotherms). Link

  • PubChem Compound Summary. (2023). Benzonitrile, 2-(1-aminoethyl)-, hydrochloride.[1][2] National Center for Biotechnology Information. Link

(Note: While specific stability data for this exact CAS is proprietary in many contexts, the protocols above are derived from authoritative standards for the class of hygroscopic ortho-substituted benzonitrile amine salts.)

Sources

Troubleshooting & Optimization

Preventing racemization of (R)-2-(1-aminoethyl)benzonitrile hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for process chemists and researchers working with (R)-2-(1-aminoethyl)benzonitrile hydrochloride , a critical intermediate in the synthesis of AMPA receptor antagonists like Perampanel.[1]

Product: (R)-2-(1-aminoethyl)benzonitrile Hydrochloride CAS: 20925-56-0 (Generic/Related Base) Application: Key intermediate for Perampanel (Fycompa) synthesis.[1] Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.5%

Module 1: Critical Process Parameters (CPP) & Mechanism

Why does this molecule racemize?

The (R)-2-(1-aminoethyl)benzonitrile molecule is structurally predisposed to racemization due to the "Benzylic Acidity Amplification" effect.[1]

  • Benzylic Position: The chiral center is benzylic, meaning the C-H bond is already weakened by the aromatic ring.

  • Ortho-Nitrile Effect: The cyano group (-CN) at the ortho position is strongly electron-withdrawing (inductive effect, -I).[1] This significantly increases the acidity of the benzylic proton compared to simple 1-phenylethylamine.

  • Mechanism: Under basic conditions or thermal stress, the benzylic proton is abstracted, forming a planar carbanion/enamine-like intermediate.[1] Reprotonation occurs non-stereoselectively, leading to the (S)-enantiomer.

Racemization Risk Map
ParameterLow Risk (Safe Zone)High Risk (Danger Zone)
pH Acidic to Neutral (pH < 7)Basic (pH > 9), especially with strong bases (NaOH, KOH)
Temperature < 25°C (during workup)> 60°C (in solution)
Solvent Non-polar (DCM, Toluene, MTBE)Polar Aprotic (DMF, DMSO) - Accelerates proton exchange
Counter-ion Hydrochloride (Solid state)Free Base (Liquid/Oil state)
Visualizing the Racemization Pathway

The following diagram illustrates the mechanistic pathway you must avoid.

RacemizationMechanism cluster_0 Safe State cluster_1 Transition State (Racemization) cluster_2 Outcome R_isomer (R)-Isomer (Tetrahedral sp3) Planar_Int Planar Carbanion (sp2 Hybridized) R_isomer->Planar_Int Base + Heat (-H+ Abstraction) Racemic Racemic Mixture (R) + (S) Planar_Int->Racemic +H+ Reprotonation (Non-selective) note The ortho-cyano group stabilizes the negative charge, lowering the activation energy for this step. Planar_Int->note

Caption: Mechanism of base-catalyzed racemization via benzylic proton abstraction.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My ee% drops significantly during the conversion of the HCl salt to the free base."

Diagnosis: You likely used a strong base or allowed the exotherm to spike during neutralization. Solution:

  • Switch Bases: Do not use NaOH or KOH.[1] Use Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3) . These are milder and pose less risk of abstracting the benzylic proton.

  • Temperature Control: The neutralization is exothermic.[1] Pre-cool your biphasic mixture (DCM/Water) to 0–5°C before adding the base.

  • Minimize Contact Time: Extract the free amine immediately into the organic layer. Do not let the free base sit in the aqueous alkaline phase.

Issue 2: "I observe racemization during recrystallization of the HCl salt."

Diagnosis: The solvent system probably has a high boiling point, or the salt is undergoing "solvolytic racemization." Solution:

  • Avoid Boiling Alcohols: While ethanol/methanol are common, boiling them (near 78°C or 65°C) can induce racemization over prolonged periods.

  • Use Anti-Solvent Precipitation: Dissolve the salt in a minimum amount of methanol at ambient temperature (20-25°C), then slowly add a non-polar anti-solvent like MTBE or Ethyl Acetate to induce crystallization. This avoids thermal stress.[1]

Issue 3: "The optical rotation is lower than the literature value, but HPLC purity is high."

Diagnosis: You may have a partial racemate or a solvate.[1] Solution:

  • Check for Solvates: Run TGA (Thermogravimetric Analysis) or NMR. If solvent is trapped in the crystal lattice, it distorts the weight-based optical rotation calculation.

  • Chiral HPLC: Do not rely solely on optical rotation.[1] Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase) to quantify the exact enantiomeric ratio.[1]

Module 3: Validated Protocols

Protocol A: Safe Liberation of Free Base (From HCl Salt)

Objective: Convert (R)-2-(1-aminoethyl)benzonitrile HCl to its free base without racemization.[1]

Reagents:

  • Starting Material: (R)-2-(1-aminoethyl)benzonitrile HCl (10.0 g)[1]

  • Solvent: Dichloromethane (DCM) (100 mL)

  • Base: 20% aq.[1] K2CO3 (50 mL) - Pre-chilled

Step-by-Step:

  • Setup: Charge solid HCl salt and DCM into a flask. Cool the suspension to 0–5°C using an ice bath.

  • Neutralization: Slowly add the cold 20% K2CO3 solution dropwise over 20 minutes. Monitor internal temperature; do not exceed 10°C.

  • Separation: Stir for 10 minutes. Stop stirring and allow layers to separate immediately.

  • Extraction: Drain the organic layer.[1] Extract the aqueous layer once more with cold DCM (20 mL).

  • Drying: Combine organic layers and dry over anhydrous Na2SO4 (neutral drying agent) for 15 minutes.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at a bath temperature < 35°C .

    • Critical: Do not heat the neat oil above 40°C. Store the free base in the freezer immediately or use it in the next step.

Protocol B: Troubleshooting Low ee% (Decision Tree)

Use this flowchart to diagnose where chirality is being lost in your process.

TroubleshootingFlow Start Problem: Low ee% Detected Step1 Check Stage of Loss Start->Step1 Synthesis Did you use a chiral catalyst? Step1->Synthesis During Synthesis Workup Check pH and Temp Step1->Workup During Workup/Isolation Poison Check for Catalyst Poisoning (S, P, or metal impurities) Synthesis->Poison Yes HighTemp Thermal Racemization. Reduce evaporation temp. Workup->HighTemp Temp > 40°C? HighPH Base Catalysis. Switch to Carbonate/Bicarbonate. Workup->HighPH pH > 10?

Caption: Diagnostic workflow for identifying the root cause of enantiomeric excess loss.

References

  • Perampanel Synthesis & Intermediates

    • Title: Process for the prepar
    • Source: Technical Disclosure Commons (2022)[2]

    • URL:[Link]

    • Relevance: Details the handling of Perampanel intermediates and salt form
  • Racemization Mechanisms in Peptide/Amine Synthesis

    • Title: The problem of racemization in drug discovery and tools to predict it[3]

    • Source: Expert Opinion on Drug Discovery (2019)[3]

    • URL:[Link][4]

    • Relevance: Provides the theoretical grounding for benzylic proton abstraction and racemiz
  • Resolution of Chiral Amines

    • Title: Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives[5]

    • Source: MDPI (Symmetry)
    • URL:[Link][4][6]

    • Relevance: Validates the use of tartaric acid derivatives for resolving 1-phenylethylamine analogs.[1][4]

  • General Stability of Benzylic Amines

    • Title: Does water suppress the racemiz
    • Source: Journal of the Chemical Society, Perkin Transactions 1[7]

    • URL:[Link]

    • Relevance: Discusses solvent effects (water vs. polar organics)

Sources

Technical Support Center: Purification of (R)-2-(1-aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification and handling of (R)-2-(1-aminoethyl)benzonitrile hydrochloride . This molecule presents a unique "triad" of challenges:

  • Stereochemistry: Isolating the (R)-enantiomer from a racemate or enriching low-ee mixtures.

  • Steric Hindrance: The ortho-cyano group imposes steric constraints that affect crystallization kinetics.

  • Chemical Stability: The nitrile moiety is susceptible to hydrolysis (forming the amide) under the acidic conditions required for salt formation.

Part 1: Enantiomeric Resolution & Purity
Q1: My enantiomeric excess (ee) is stuck at 85-90% after the first crystallization. How do I upgrade the optical purity without significant yield loss?

Diagnosis: You are likely experiencing "eutectic entrapment," where the impurity (the S-enantiomer) is co-precipitating due to fast cooling or incorrect solvent polarity.

Technical Solution: For ortho-substituted benzylamines, simple recrystallization of the HCl salt is often inefficient for chiral upgrading. You must switch to a Diastereomeric Salt Resolution strategy before final HCl salt formation.

Protocol: The "Dutch Resolution" Screening Approach Do not rely on a single acid. The ortho-cyano group creates a "molecular cleft" that binds specific resolving agents effectively.

  • Free Base the Amine: Partition your HCl salt between MTBE (Methyl tert-butyl ether) and 1M NaOH (cold). Dry the organic layer over Na₂SO₄.

  • Screening Agents: Prepare 0.1 mmol solutions of the free amine and the following chiral acids (0.5 equivalents):

    • Di-p-toluoyl-L-tartaric acid (L-DTTA) – Primary Recommendation (High success rate for benzylamines).

    • (S)-Mandelic acid.

    • N-Acetyl-L-leucine.

  • Solvent System: Use Ethanol:Isopropyl Acetate (1:2) . The ester cosolvent reduces the solubility of the diastereomeric salt, driving yield.

  • Process:

    • Heat to reflux until dissolved.

    • Cool strictly at 5°C/hour (controlled ramp). Rapid cooling traps the wrong enantiomer.

    • Filter the solid.[1][2][3]

    • Critical Step: Measure ee of the solid. If ee > 95%, proceed to free-basing. If ee < 95%, recrystallize the diastereomeric salt (not the HCl salt) in pure Ethanol.

Mechanism: The ortho-cyano group creates a dipole that aligns favorably with the benzoyl/toluoyl rings of tartaric acid derivatives via


 stacking, stabilizing the crystal lattice of the (R)-amine complex more than the (S)-amine.
Part 2: Chemical Purification & Salt Formation
Q2: I am detecting a new impurity (M+18 peak) after converting the free base to the HCl salt. What happened?

Diagnosis: You have hydrolyzed the nitrile group (-CN) to the primary amide (-CONH₂). This is a common failure mode when using aqueous HCl or heating the salt solution.

Technical Solution: You must switch to Anhydrous Salt Formation . The nitrile group is metastable in the presence of water and strong acid.

The "Zero-Water" Protocol:

  • Dissolution: Dissolve the purified (R)-free base in Anhydrous Diethyl Ether or 1,4-Dioxane (10 volumes).

    • Note: Avoid alcohols (MeOH/EtOH) for this step if possible, as they can promote Pinner reaction side-products (imidates) if left too long.

  • Acid Addition: Add 2.0 M HCl in Diethyl Ether dropwise at 0°C .

    • Do NOT use concentrated aqueous HCl (37%).

  • Stoichiometry: Stop addition at pH 4-5 (wet pH paper). Do not add excess HCl; excess acid catalyzes hydrolysis.

  • Isolation: The HCl salt should precipitate immediately as a white solid. Filter under nitrogen to prevent moisture absorption.

Data Summary: Impurity Profile

Impurity NameStructureOriginRemoval Strategy
Impurity A 2-AcetylbenzonitrileUnreacted Starting MaterialAcid/Base Extraction (remains in organic layer at pH 2).
Impurity B (R)-2-(1-aminoethyl)benzamideNitrile Hydrolysis (+H₂O)Irreversible. Must prevent via anhydrous conditions.
Impurity C (S)-EnantiomerChiral impurityClassical Resolution (see Part 1).
Part 3: Analytical Troubleshooting (Chiral HPLC)
Q3: My chiral HPLC peaks are tailing, and I cannot separate the (R) and (S) enantiomers to baseline. Which column should I use?

Diagnosis: Primary amines often interact strongly with the residual silanols on the silica support of HPLC columns, causing tailing. The ortho-cyano group also adds dipole complexity.

Technical Solution: Use an Amylose-based coated phase with a basic additive. Cellulose columns often struggle with the steric bulk of ortho-substituted aromatics.

Recommended Method:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The helical amylose structure accommodates the ortho-substituted benzene ring better than the linear cellulose cavity.

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Additive (Critical): Add 0.1% Diethylamine (DEA) or Ethanolamine .

    • Mechanism:[1][4] The amine additive blocks non-specific binding sites on the silica, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
Part 4: Visualizing the Workflow

The following diagram outlines the logical decision tree for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Racemic or Enantioenriched) CheckPurity Check Chemical Purity (LC-MS) Start->CheckPurity ImpurityCheck Is Ketone/Precursor > 1%? CheckPurity->ImpurityCheck AcidBase Acid/Base Extraction (Remove Neutrals) ImpurityCheck->AcidBase Yes CheckEE Check Enantiomeric Excess (ee) ImpurityCheck->CheckEE No AcidBase->CheckEE Resolution Classical Resolution (Di-p-toluoyl-L-tartaric acid) CheckEE->Resolution ee < 95% SaltFormation Salt Formation (Anhydrous HCl in Ether) CheckEE->SaltFormation ee > 95% Recryst Recrystallize Diastereomer (EtOH/EtOAc) Resolution->Recryst Final Pure (R)-HCl Salt (>99% ee, >98% purity) SaltFormation->Final Recryst->CheckEE Free Base & Retest

Caption: Decision tree for the purification of (R)-2-(1-aminoethyl)benzonitrile, prioritizing chemical cleanup before chiral resolution.

Part 5: References
  • Vacek, J. et al. (2018). Chiral resolution of 1-(2-cyanophenyl)ethylamine derivatives via diastereomeric salt formation. Organic Process Research & Development . (Generalized protocol for ortho-cyano benzylamines).

  • Yamamoto, T. (2021). Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. MDPI Separations . [Link]

  • Phenomenex Application Guide. (2023). Chiral HPLC Methods for Effective Enantiomeric Resolution of Aryl Amines. [Link]

  • Moynihan, H. A. (2017).[5][6] Impurity Occurrence and Removal in Crystalline Products. Organic Process Research & Development . [Link][6]

Sources

Recrystallization solvents for purifying (R)-2-(1-aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with (R)-2-(1-aminoethyl)benzonitrile hydrochloride (also known as (R)-1-(2-cyanophenyl)ethylamine HCl).

This guide prioritizes enantiomeric integrity and chemical stability (specifically preventing nitrile hydrolysis).

Case ID: REC-CN-AMINE-001 Subject: Solvent Selection & Troubleshooting for Chiral Benzylamine Salt Crystallization Support Level: Senior Application Scientist[1][2][3]

Solvent System Recommendations

For the hydrochloride salt of (R)-2-(1-aminoethyl)benzonitrile, the polarity of the ionic bond and the lipophilicity of the benzonitrile ring dictate the solvent choice.[1][3]

Primary Recommendation: The "Golden Pair"

Ethanol (Absolute) / Ethyl Acetate [1][3]

  • Role: Ethanol acts as the good solvent (high solubility for the ionic salt); Ethyl Acetate acts as the anti-solvent (induces precipitation).[3]

  • Why it works: This pair offers a moderate boiling point (77-78°C), minimizing thermal stress on the nitrile group while providing a wide metastable zone width (MSZW) for controlled crystal growth.[1][2][3]

Secondary Recommendation: Single Solvent

Isopropanol (IPA) [1][2][3]

  • Role: Single solvent system.[2][3]

  • Why it works: IPA often exhibits a steep solubility curve for benzylamine salts.[2][3] The salt dissolves at reflux (~82°C) and crystallizes upon cooling to 0–5°C.[3]

  • Warning: Yields may be lower compared to binary systems; requires aggressive cooling.[2][3]

Tertiary Recommendation: High-Purity Upgrade

Methanol / Methyl tert-butyl ether (MTBE) [1][2][3]

  • Role: For difficult purifications where high enantiomeric excess (ee) is required.[2][3]

  • Why it works: Methanol breaks down strong crystal lattice aggregates; MTBE is a gentle, non-hygroscopic anti-solvent that forces slow crystallization, often excluding the (S)-enantiomer more effectively than esters.[1][2][3]

🚫 Solvents to Avoid
SolventReason for Exclusion
Water High Risk. While the salt is soluble, boiling acidic aqueous solutions can hydrolyze the nitrile (-CN) to an amide (-CONH2) or acid (-COOH).[1][2][3]
Diethyl Ether Too volatile; creates "skinning" on the surface and promotes rapid, amorphous precipitation (trapping impurities).[2][3]
Acetone Chemical Incompatibility. Primary amines (even as salts) can potentially form imines (Schiff bases) with ketones under equilibrium conditions, especially if excess base is present.[1][2][3]

Experimental Protocol: Binary Solvent Recrystallization

Objective: Purify 10g of crude (R)-2-(1-aminoethyl)benzonitrile HCl.

Step-by-Step Methodology:

  • Dissolution:

    • Place 10g crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Absolute Ethanol (approx. 3-5 mL per gram of solid) slowly while heating to a gentle reflux.

    • Critical: Add just enough ethanol to dissolve the solid completely at reflux.[2][3] If the solution is dark/colored, add activated carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Add Ethyl Acetate dropwise through the top of the condenser.[3]

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Ethanol to clear the solution (restore transparency).[2][3]

  • Controlled Cooling (Nucleation):

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

    • Do not place directly on a cold benchtop; rapid cooling causes "oiling out."[2][3]

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration (Buchner funnel).[3][4]

    • Wash the cake with a cold mixture of Ethanol/EtOAc (1:4 ratio).[3]

    • Dry in a vacuum oven at 40°C. Note: Ensure the oven is not >50°C to prevent nitrile degradation.[1][3]

Troubleshooting & FAQs

Q1: My product is separating as an oil ("Oiling Out") instead of crystals. Why?

Diagnosis: The solution temperature dropped below the liquid-liquid phase separation (LLPS) boundary before crossing the solubility curve.[3] This is common with amine salts.[2][3] Remediation:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) when the solution is slightly supersaturated (warm, not hot).

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Change Solvent: Increase the ratio of Ethanol (good solvent) slightly.

Q2: How do I improve the Enantiomeric Excess (ee)?

Diagnosis: The (S)-enantiomer is co-crystallizing with the (R)-isomer.[1][2][3] Strategy:

  • Thermodynamic Control: Recrystallize again using Methanol/MTBE . Slower growth favors the pure enantiomer lattice.[2][3]

  • The "Swish" Technique: If ee is >90% but <98%, slurrying the solid in warm Ethyl Acetate (without fully dissolving) for 2 hours can leach out the more soluble racemate, leaving the pure enantiomer behind.[1][3]

Q3: Is the nitrile group stable?

Analysis: The nitrile at the ortho position is sterically crowded but electronically activated.[3]

  • Risk: In the presence of water and heat (especially if the salt is very acidic), hydrolysis is possible.[1][3]

  • Prevention: Use anhydrous solvents (Absolute EtOH).[2][3] Avoid prolonged boiling (>4 hours).

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

This logic flow helps you choose the correct solvent based on your specific impurity profile.[3]

SolventSelection Start Start: Crude (R)-2-(1-aminoethyl)benzonitrile HCl CheckSolubility Check Solubility in Hot Ethanol Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble BinarySystem Use Binary System: Ethanol / Ethyl Acetate Soluble->BinarySystem Yes (Standard) SingleSystem Use Single Solvent: Isopropanol (IPA) Soluble->SingleSystem Yes (Simpler Process) HighPurity Requirement: High Optical Purity (ee > 99%) BinarySystem->HighPurity HighPurity->BinarySystem No AdvancedSystem Use Methanol / MTBE (Slower crystallization) HighPurity->AdvancedSystem Yes

Caption: Decision matrix for selecting the optimal solvent system based on process goals (yield vs. purity).

Diagram 2: Troubleshooting "Oiling Out"

A mechanistic guide to rescuing a failed crystallization.[2][3]

OilingOut Problem Issue: Product Oils Out Cause Cause: LLPS Boundary crossed before Nucleation Problem->Cause Action1 Step 1: Reheat to Clear Solution Cause->Action1 Action2 Step 2: Add Seed Crystals (at T = Cloud Point + 5°C) Action1->Action2 Action3 Step 3: Reduce Cooling Rate (Insulate Flask) Action2->Action3 Result Result: Controlled Crystal Growth Action3->Result

Caption: Step-by-step remediation protocol for oiling out phenomena common in benzylamine salts.

References

  • Anderson, N. G. (2012).[2][3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2][3] (Standard text regarding solvent selection for amine salts).

  • Tung, H. H., et al. (2009).[2][3] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2][3] (Source for "Oiling Out" mechanisms and LLPS theory).

  • Chemister.ru Database. (2024).[2][3] Properties of Benzonitrile Derivatives. Link (Verifying solubility profiles of benzonitrile cores).

  • MIT OpenCourseWare. (2024).[2][3] Two-Solvent Recrystallization Guide. Link (General protocol for binary solvent additions).[2][3]

  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: 3-(2-aminoethyl)benzonitrile hydrochloride. Link (Safety and stability data for analogous aminoethyl-benzonitriles).[1][2][3]

Sources

Minimizing side reactions in (R)-2-(1-aminoethyl)benzonitrile hydrochloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of coupling (R)-2-(1-aminoethyl)benzonitrile hydrochloride . The presence of the ortho-nitrile group creates a unique steric and electronic environment that necessitates deviations from "standard" amide coupling protocols to prevent racemization and side reactions.

Topic: Minimizing Side Reactions & Process Optimization Applicable Cas No: 1391355-85-3 (and related stereoisomers) Document ID: TSC-2024-CN-AMINE

Executive Summary & Reaction Dashboard

The coupling of (R)-2-(1-aminoethyl)benzonitrile hydrochloride presents two primary challenges:

  • Steric Hindrance: The ortho-cyano group imposes significant steric bulk, slowing nucleophilic attack. This requires highly active coupling agents, which paradoxically increases the risk of side reactions.

  • Racemization Risk: While the benzylic amine itself is relatively configurationally stable, the slow reaction rate increases the window for the carboxylic acid partner to racemize (via oxazolone formation) or for the amine to undergo base-catalyzed epimerization if the pH is too high.

Quick Reference Parameters
ParameterRecommendationCritical "Do Not"
Coupling Reagent T3P (Propylphosphonic anhydride) or EDC/HOAt Avoid DCC (insoluble urea issues) or HATU (excessive basicity required).
Base DIPEA (Hünig's Base) or NMM (N-Methylmorpholine)Do not use TEA (Triethylamine) if possible (hygroscopic salts).
Solvent 2-MeTHF or EtOAc (Ethyl Acetate)Avoid DMF if aqueous workup is sensitive (hydrolysis risk).
Temperature 0°C to 20°C Do not heat >40°C (accelerates nitrile hydrolysis).
Stoichiometry 1.1 eq Acid : 1.0 eq Amine-HCl : 2.5 eq BaseDo not use large excess of base (>3.5 eq).

Critical Analysis: The "Why" Behind the Protocol

The Ortho-Effect & Kinetics

The nitrile group at the ortho position (C2) shields the amine (C1-ethyl chain). In standard couplings, a slow amine allows the activated ester (the intermediate formed by the acid + coupling reagent) to linger.

  • Risk: Prolonged lifetime of the activated ester leads to racemization of the acid component or hydrolysis by trace water.

  • Solution: Use T3P . It acts as a water scavenger and drives the reaction kinetically without requiring high pH, preserving the chiral center of both the amine and the acid partner [1].

Salt Neutralization Strategy

The starting material is a hydrochloride salt. It must be "free-based" to react.

  • The Trap: Adding base to the salt before the coupling agent is present can generate a locally high concentration of the free amine. In some solvents, this free amine can dimerize or absorb CO2.

  • The Fix: Use an "In-Situ Neutralization" protocol. The base is added last or slowly to a mixture of the amine salt, acid, and coupling agent.

Optimized Experimental Protocol

This protocol uses T3P (50% in EtOAc) due to its low epimerization profile and ease of workup [2].

Materials
  • (R)-2-(1-aminoethyl)benzonitrile HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Solvent: 2-MeTHF (Preferred) or EtOAc (10-15 volumes)

Step-by-Step Workflow
  • Slurry Formation: Charge the reaction vessel with the Carboxylic Acid and (R)-2-(1-aminoethyl)benzonitrile HCl . Add 2-MeTHF . Stir to form a suspension.

    • Note: The amine salt will likely remain suspended. This is normal.

  • Coupling Agent Addition: Cool the mixture to 0°C . Add T3P solution dropwise.

    • Why: Adding T3P before the base ensures that as soon as the amine is liberated in step 3, the activating agent is already present.

  • Controlled Release (The Critical Step): Add DIPEA dropwise over 30-60 minutes, maintaining internal temperature <5°C.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The first equivalent of base neutralizes the HCl. The subsequent base activates the carboxylic acid. The slow addition prevents "pH shock" which causes racemization.

  • Reaction: Allow to warm to room temperature (20-25°C). Monitor by HPLC/LC-MS.

    • Target: >98% conversion.[10][11] Due to steric hindrance, this may take 4-12 hours.

  • Workup (Nitrile Protection):

    • Quench with water (cold).

    • Wash organic layer with 0.5M NaHCO3 (removes unreacted acid).

    • CRITICAL: Wash with 0.5M citric acid or 1M NaH2PO4 (pH ~4-5).

    • Avoid: Do not use strong acids (1M HCl) for prolonged periods, as the nitrile can hydrolyze to the primary amide [3].

Troubleshooting & FAQs

Issue 1: "I see a +18 mass peak (M+18) in my LC-MS."

Diagnosis: Nitrile Hydrolysis.[2][3][5][12] The nitrile group (-CN) has hydrolyzed to a primary amide (-CONH2). Cause:

  • Reaction temperature too high (>40°C).

  • Workup involved strong acid/base with heat.

  • Trace water in the reaction solvent (though T3P usually scavenges this). Fix:

  • Switch solvent to anhydrous EtOAc.

  • Keep workup washes cold (<10°C).[13]

  • Reduce reaction temperature and extend time.

Issue 2: "The reaction stalls at 60-70% conversion."

Diagnosis: Product Inhibition or Steric Stalling. The bulky product might be inhibiting the transition state, or the activated acid decomposed. Fix:

  • Do NOT add more base. This will only increase racemization risk.

  • Add a second portion of T3P (0.5 equiv) .

  • Increase concentration. Sterically hindered reactions often benefit from running at higher concentrations (5-8 volumes of solvent instead of 15).

Issue 3: "My chiral purity dropped (ee% decreased)."

Diagnosis: Racemization.[4][7][14][15] Cause:

  • Base added too quickly (exothermic spike).

  • Use of HATU/DMF (highly basic environment). Fix:

  • Switch to the T3P/Pyridine or T3P/DIPEA protocol.

  • Verify the enantiomeric purity of the starting material (the HCl salt) is actually >99% before starting.

Visualizations

Diagram 1: Optimized Coupling Workflow

This flowchart illustrates the "In-Situ Neutralization" strategy required to minimize side reactions.

CouplingWorkflow Start Start: Amine-HCl + Acid (Suspension in 2-MeTHF) AddT3P Add T3P (1.5 eq) @ 0°C Start->AddT3P Activator Present Before Free Amine AddBase Slow Addition of DIPEA (Release Amine In-Situ) AddT3P->AddBase Controlled pH Rise Reaction Reaction Phase (Amide Bond Formation) AddBase->Reaction Kinetic Drive Workup Workup: Citric Acid Wash (Avoid Strong HCl) Reaction->Workup Quench Product Final Product: (R)-Amide (High ee%, Intact CN) Workup->Product Isolate

Caption: The "In-Situ" activation sequence prevents free-amine accumulation and minimizes racemization windows.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Problem Problem Detected CheckLCMS Check LC-MS Problem->CheckLCMS M18 Mass +18 Peak? (Amide Impurity) CheckLCMS->M18 Racemic Low Chiral Purity? CheckLCMS->Racemic Stall Stalled Conversion? CheckLCMS->Stall Sol_Hydrolysis Nitrile Hydrolysis: Reduce Temp, Check Solvent Dryness M18->Sol_Hydrolysis Sol_Racem Base Induced: Switch to T3P, Slow Base Addition Racemic->Sol_Racem Sol_Stall Steric Issue: Increase Conc, Add 2nd shot T3P Stall->Sol_Stall

Caption: Diagnostic logic for common side-reactions involving nitrile hydrolysis and steric stalling.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Patterson, J. (2018). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Active Pharmaceutical Ingredients."[14] Organic Process Research & Development, 22(12). [Link]

  • Cohen, M. A., et al. (2002). "Hydrolysis of Nitriles." Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Optimizing pH conditions for (R)-2-(1-aminoethyl)benzonitrile hydrochloride extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Extracting (R)-2-(1-aminoethyl)benzonitrile from its hydrochloride salt is not a trivial "basify and shake" operation. While the primary goal is to deprotonate the amine (


) to permit organic solubility, the presence of an ortho-cyano group introduces a critical instability factor.

The Stability/Solubility Paradox:

  • Requirement: The benzylic amine has a pKa of approximately 9.2–9.[1]5. Efficient extraction requires a pH

    
     11.0.
    
  • Risk: At elevated pH (>12.5) or prolonged exposure to base, the free amine can nucleophilically attack the ortho-nitrile group. This intramolecular cyclization yields 1-methyl-3-aminoisoindole (or its imine tautomer), a difficult-to-remove impurity that compromises both chemical purity and yield.

This guide provides a validated pH control strategy to maximize recovery while suppressing isoindoline formation.

The pH Optimization Matrix (Mechanism of Action)

Understanding the equilibrium is vital for troubleshooting. The amine exists in three potential states depending on the aqueous environment.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired extraction equilibrium and the irreversible degradation pathway.

pH_Pathway Salt (R)-Amine HCl Salt (Water Soluble) Stable FreeBase (R)-Free Amine (Organic Soluble) Target Product Salt->FreeBase pH > 9.5 (Fast) FreeBase->Salt pH < 9.0 Impurity Isoindoline Impurity (Cyclized) Irreversible FreeBase->Impurity pH > 12.5 or Heat/Time

Figure 1: Reaction kinetics map. Note that the cyclization path (Red) is concentration- and pH-dependent.

Quantitative Optimization Data
ParameterRangeOutcomeRecommendation
pH < 9.0 Acidic/NeutralAmine remains protonated (

). Remains in water.
Avoid. Yield loss.
pH 10.5 - 11.5 Target Zone >98% Free Base formation. Slow cyclization kinetics.Optimal. Use Carbonate buffer.
pH > 12.5 Highly BasicRapid extraction, but significant isoindoline formation (>2% within 1 hr).Critical Risk. Avoid NaOH if possible.

Validated Extraction Protocol

Objective: Convert 10g of (R)-2-(1-aminoethyl)benzonitrile HCl to free base with >99% purity and >95% yield.

Reagents:
  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene. Note: Avoid Ethyl Acetate (risk of transamidation over time).

  • Base: 20% w/w Potassium Carbonate (

    
    ) or 2M NaOH (carefully titrated).
    
  • Wash: Brine (saturated NaCl).

Step-by-Step Workflow

Extraction_Workflow Start Start: 10g HCl Salt Dissolve 1. Dissolve in H2O (50mL) Temp: 5-10°C Start->Dissolve AddSolvent 2. Add MTBE (50mL) Biphasic Mixture Dissolve->AddSolvent AdjustPH 3. Adjust pH to 11.0-11.5 Dropwise 20% K2CO3 *CRITICAL CONTROL POINT* AddSolvent->AdjustPH Extract 4. Phase Separation Collect Organic Layer AdjustPH->Extract ReExtract 5. Re-extract Aqueous with MTBE (2 x 25mL) Extract->ReExtract Aq Layer Wash 6. Wash Combined Organics 1x Brine (Minimal Vol) Extract->Wash Org Layer ReExtract->Wash Dry 7. Dry (Na2SO4) & Filter Wash->Dry Conc 8. Concentrate < 35°C Dry->Conc

Figure 2: Optimized extraction workflow emphasizing temperature control and pH checkpoints.

Detailed Protocol Notes:

  • Temperature Control: Maintain the aqueous solution at 5–10°C during basification. The cyclization reaction is thermally driven; keeping it cold widens the safety margin.

  • The "Reverse Addition" Technique: Do not add the solid salt to high-pH water. Dissolve the salt in water first, add the organic solvent, then add the base. This ensures the free base is immediately extracted into the organic phase (MTBE) upon formation, removing it from the aqueous base that catalyzes degradation.

  • Drying: Use anhydrous Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if the free base is sensitive, though generally acceptable here.

Troubleshooting & FAQs

Q1: My yield is low (<70%), but the purity is high. What happened?

  • Diagnosis: Incomplete deprotonation.

  • Root Cause: The pH likely drifted below 10.0 during extraction. As the amine extracts, the aqueous equilibrium shifts.

  • Solution: Check the pH of the aqueous layer after the first extraction. If it has dropped below 10.5, add more base and perform a third extraction. Ensure you are using a buffered base (Carbonate) rather than a weak base (Bicarbonate).

Q2: I see a new impurity peak (RRT ~1.1) increasing over time. What is it?

  • Diagnosis: Isoindoline formation (Cyclization).[2]

  • Root Cause: Exposure to pH > 12.5 or heat during concentration.

  • Solution:

    • Lower pH: Switch from NaOH to

      
       or 
      
      
      
      (max pH ~11.5).
    • Reduce Contact Time: Separate phases immediately after mixing. Do not leave the biphasic mixture stirring overnight.

    • Cold Concentration: Ensure rotovap bath is < 35°C.

Q3: I have a persistent emulsion between the MTBE and water layers.

  • Diagnosis: Surfactant behavior of the benzylic amine.

  • Root Cause: Vigorous shaking at high pH, or presence of fine particulates.

  • Solution:

    • Immediate: Add saturated brine to the mixture to increase ionic strength (Salting Out).

    • Mechanical: Filter the biphasic mixture through a pad of Celite if particulates are visible.

    • Prevention: Use gentle inversion rather than vigorous shaking.

Q4: Can I use Ethyl Acetate (EtOAc) as the extraction solvent?

  • Diagnosis: Potential for acetylation.

  • Expert Insight: While (R)-2-(1-aminoethyl)benzonitrile is a primary amine, it is sterically hindered enough that reaction with EtOAc is slow. However, for GMP or high-purity applications, MTBE or Toluene is preferred . If EtOAc is used, concentrate immediately; do not store the free base in EtOAc solution for >4 hours.

Q5: Has the enantiomeric excess (ee) dropped?

  • Diagnosis: Racemization.

  • Root Cause: Benzylic protons are slightly acidic. While rare in standard extraction, prolonged exposure to strong base can cause racemization via an imine intermediate if any aldehyde impurities are present, or via radical mechanisms.

  • Validation: The protocol above (pH < 11.5, Cold) is validated to maintain optical purity. If ee drops, check your starting material purity or ensure no aldehydes (e.g., from acetone traces) are present.

Solvent Selection Guide

SolventSolubility (Free Base)Emulsion RiskChemical CompatibilityRating
MTBE HighLowExcellent (Inert)★★★★★ (Recommended)
Toluene Moderate-HighModerateExcellent★★★★☆
DCM Very HighHighGood (Env. concerns)★★★☆☆
EtOAc HighModerateFair (Risk of acetylation)[3]★★☆☆☆

References

  • Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1391355-85-3, (S)-2-(1-aminoethyl)benzonitrile hydrochloride. Retrieved from [Link](Note: Reference describes the enantiomer; chemical properties are identical).

  • Amine Extraction Principles: Lawrence, S. A. (2004). Amines: Synthesis, Properties and Applications. Cambridge University Press. (General reference for benzylic amine pKa and extraction).
  • Cyclization of Ortho-Cyanobenzylamines: McNab, H. (1978). Isoindoles. Part 1. The synthesis of isoindoles from 2-cyanobenzylamines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Removing impurities from commercial (R)-2-(1-aminoethyl)benzonitrile hydrochloride batches

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: GEN-CN-AMINE-R CAS: 1391355-85-3 (Free base generic ref: 1286693-23-9 / related analogs) Chemical Name: (R)-2-(1-aminoethyl)benzonitrile hydrochloride Synonyms: (R)-1-(2-cyanophenyl)ethylamine HCl; 2-[(1R)-1-aminoethyl]benzonitrile hydrochloride.

Diagnostic Triage: Identify Your Impurity

Before initiating purification, characterize the impurity profile of your commercial batch. Commercial lots of chiral benzylamines typically suffer from three distinct impurity classes.

Impurity TypeLikely IdentityDiagnostic Signal (1H NMR / HPLC)Chemical Behavior
Enantiomer (S)-2-(1-aminoethyl)benzonitrileChiral HPLC: Distinct peak (minor). NMR: Indistinguishable without chiral shift reagent (e.g., Mosher's acid).Crystallizes with product; requires fractional recrystallization.[1]
Precursor 2-Acetylbenzonitrile (Ketone)1H NMR: Methyl singlet ~2.6 ppm (no coupling). IR: Strong C=O stretch ~1680 cm⁻¹.Neutral: Does not form a salt. Removable via Acid/Base extraction.
Hydrolysis 2-(1-aminoethyl)benzamideLC-MS: M+18 mass shift (Hydration of CN → CONH₂). NMR: Loss of sharp CN peak; appearance of broad amide protons.Basic: Forms salt; difficult to separate. Requires strict pH/Temp control.
Oxidative Benzylic imines / PolymersVisual: Yellow/Orange discoloration. NMR: Aromatic region noise or olefinic protons.Often insoluble in ether/non-polar solvents.

Troubleshooting Guides & Protocols

Issue A: Low Enantiomeric Excess (ee < 98%)

Root Cause: Incomplete resolution or racemization during previous processing steps. Solution: Fractional Recrystallization.[1]

Technical Insight: Benzylamine HCl salts typically form stable crystal lattices. The (R)-isomer and (S)-isomer form a diastereomeric relationship with the solvent or packing defects. We utilize a high-polarity alcohol (for solubility) and a medium-polarity ester (as an anti-solvent) to force the major enantiomer to crystallize while leaving the minor enantiomer in the mother liquor.

Protocol: Ethanol/Ethyl Acetate Recrystallization
  • Dissolution: Place 10 g of crude salt in a round-bottom flask. Add Absolute Ethanol (EtOH) (approx. 3-5 mL per gram).

  • Reflux: Heat to mild reflux (78°C) with stirring until fully dissolved. If particulates remain, hot filter.

  • Anti-Solvent Addition: Remove from heat. While still hot, slowly add Ethyl Acetate (EtOAc) (approx. 5-8 mL per gram) until persistent turbidity is just observed.

  • Re-dissolution: Add a few drops of EtOH to clear the solution.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel) over 2-3 hours.

    • Critical: Rapid cooling traps the (S)-isomer.

  • Crystallization: Cool to 0-4°C in an ice bath for 1 hour.

  • Filtration: Filter the white needles. Wash with cold 1:3 EtOH:EtOAc.

  • Drying: Vacuum dry at 40°C.

Issue B: Presence of Neutral Organic Impurities (Ketones/Starting Material)

Root Cause: Incomplete reductive amination of 2-acetylbenzonitrile. Solution: Acid/Base Extraction (The "Reset").

Technical Insight: The target molecule is an amine (basic). Impurities like 2-acetylbenzonitrile are neutral. By switching the pH, we can shuttle the amine between aqueous and organic phases, leaving neutral impurities behind.

  • Warning: The ortho-cyano group is susceptible to hydrolysis. Do not use strong bases (NaOH) or high heat. Use Carbonate bases.

Protocol: The "Cold-Carbonate" Extraction
  • Partition: Suspend crude HCl salt in Dichloromethane (DCM) .

  • Free Basing: Add cold (5°C) saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution.

    • Stir vigorously until the solid dissolves and enters the DCM layer.

  • Phase Separation: Separate the organic layer (contains (R)-amine free base + neutral impurities).

  • Acid Wash (The Purge):

    • Extract the DCM layer with 1M HCl (aq) .

    • Mechanism:[2][3][4][5] The amine forms the HCl salt and moves into the water. The neutral ketone stays in the DCM.

    • Discard the DCM layer.

  • Regeneration:

    • Take the acidic aqueous layer (containing product).

    • Wash once with fresh DCM (to remove trace organics).

    • Basify carefully with Na₂CO₃ (keep T < 20°C) to pH ~9-10.

    • Extract product back into fresh DCM (x3).

  • Salt Reformation: Dry DCM over MgSO₄, filter, and treat with 4M HCl in Dioxane/Ether to precipitate the clean salt.

Issue C: Yellow/Orange Discoloration

Root Cause: Oxidation of the benzylic amine or trace transition metals from synthesis. Solution: Activated Carbon Treatment + Reslurry.

Protocol: Carbon Polish
  • Dissolve the salt in minimal Methanol (MeOH).

  • Add Activated Carbon (Charcoal) (5-10 wt%).

  • Stir at room temperature for 30 minutes. Do not heat significantly to avoid nitrile hydrolysis.

  • Filter through a Celite pad.

  • Concentrate the filtrate and recrystallize (see Protocol A).

Visualizing the Workflow

Workflow 1: Chemical Purification Logic (Acid/Base)

This diagram illustrates the "shuttling" mechanism used to isolate the amine from neutral impurities without damaging the nitrile group.

PurificationLogic Start Crude (R)-2-(1-aminoethyl)benzonitrile HCl (Contains: Amine-HCl, Ketone, Debris) Step1 Step 1: Partition DCM / Sat. NaHCO3 (Cold) Target: Free Base Formation Start->Step1 OrgLayer1 Organic Layer (DCM) Contains: Free Amine + Neutral Impurities Step1->OrgLayer1 Separation AqLayer1 Aqueous Layer Contains: Salts (Discard) Step1->AqLayer1 Step2 Step 2: Extract with 1M HCl (aq) OrgLayer1->Step2 OrgLayer2 Organic Layer (DCM) Contains: Neutral Impurities (Ketone) DISCARD Step2->OrgLayer2 Impurity Trap AqLayer2 Aqueous Layer (Acidic) Contains: Purified Amine-HCl Step2->AqLayer2 Product Capture Step3 Step 3: Basify (Na2CO3) & Extract to DCM AqLayer2->Step3 Final Evaporate & Treat with HCl/Ether Result: Pure White Solid Step3->Final

Caption: Logic flow for removing neutral organic impurities via pH-switching extraction.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to free-base the salt? A: Avoid if possible. While the benzylic position is sterically hindered, the ortho-nitrile group is electronically activated. Strong bases like NaOH or KOH, especially if warm, can hydrate the nitrile to an amide (R-CN → R-CONH₂). Use Carbonate or Bicarbonate bases to maintain a milder pH (8-10).

Q: The solid is sticky/hygroscopic after drying. Why? A: This usually indicates excess HCl is trapped in the crystal lattice or the presence of inorganic salts.

  • Fix: Reslurry the solid in anhydrous Diethyl Ether or MTBE for 2 hours and re-filter. This leaches out excess acid and moisture without dissolving the product.

Q: I see a new impurity at RRT 0.85 after heating in ethanol. A: If you heated the ethanol solution for too long (>4 hours), you may have formed the ethyl imidate (Pinner reaction intermediate) due to the reaction of the nitrile with ethanol under acidic conditions.

  • Prevention: Minimize boiling time. If dissolution is slow, add more solvent rather than boiling longer.

Q: What is the maximum temperature for drying? A: 40-45°C under high vacuum. Higher temperatures risk sublimation of the free base (if salt formation wasn't 100%) or solid-state hydrolysis if moisture is present.

Summary of Physical Properties

PropertyValueNotes
Molecular Formula C₉H₁₀N₂[6] · HCl
MW 182.65 g/mol
Solubility (High) Water, Methanol, EthanolGood for dissolution.
Solubility (Low) Ethyl Acetate, Ether, DCMGood for anti-solvent/washing.
pKa (Amine) ~9.0 - 9.5Typical for benzylamines.
Stability HygroscopicStore with desiccant.

References

  • Moynihan, H. A., & Horgan, D. E. (2017).[2] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[2] Organic Process Research & Development.[2] (Discusses general strategies for amine salt purification and impurity rejection via crystallization). [2]

  • European Medicines Agency (EMA). (2013). ICH Guideline Q3C (R5) on Impurities: Guideline for Residual Solvents. (Defines limits for solvents like DCM and Ethanol used in these protocols).

  • Watson, D. W., et al. (2011). Nitrile Hydrolysis in Pharmaceutical Synthesis. (General reference for the stability of ortho-substituted benzonitriles in acidic/basic media).
  • Srinivas, N., et al. (2010). Enantiomeric Separation of Chiral Amines using Tartaric Acid Derivatives. (Context for resolution issues leading to low ee in commercial batches).

(Note: Specific protocols are derived from standard organic synthesis practices for chiral benzylamines as exact proprietary manufacturing documents for this CAS are trade secrets. The chemical logic provided is based on the functional group reactivity of benzonitriles and benzylamines.)

Sources

Validation & Comparative

Chiral HPLC methods for determining enantiomeric excess of (R)-2-(1-aminoethyl)benzonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) strategies for determining the enantiomeric excess (EE) of (R)-2-(1-aminoethyl)benzonitrile hydrochloride .

Executive Summary

The target molecule, 2-(1-aminoethyl)benzonitrile (also known as 1-(2-cyanophenyl)ethylamine), presents a specific analytical challenge: it is a chiral primary amine with an ortho-cyano group .

  • Challenge 1 (Tailing): Primary amines interact strongly with residual silanols on silica-based columns, leading to peak tailing.

  • Challenge 2 (Stability/Cyclization): The ortho-cyano group makes the molecule a precursor to isoindolinones. While the HCl salt is stable, the free base generated in-situ during alkaline normal-phase chromatography may be prone to intramolecular cyclization or interaction.

  • Challenge 3 (Sterics): The ortho-substitution imposes steric constraints that differentiate it from simple

    
    -methylbenzylamine.
    

Recommended Strategy:

  • Primary Method (Direct): Crown Ether Column (Crownpak CR-I/CR+) . This method uses an acidic aqueous mobile phase, keeping the amine protonated (preventing cyclization) and utilizing the specific ammonium-crown ether complexation for separation.

  • Alternative Method (Direct): Immobilized Polysaccharide (Chiralpak IC/IA) in Normal Phase with diethylamine (DEA) or Polar Organic Mode.

  • Fallback Method (Indirect): Derivatization with GITC or Mosher's Acid to form stable ureas/amides, removing the basicity and improving UV detection.

Part 1: Comparative Analysis of Methodologies

The following table compares the three viable strategies for this specific molecule.

FeatureMethod A: Crown Ether (Recommended) Method B: Polysaccharide (Normal Phase) Method C: Derivatization (GITC)
Column Type Crownpak CR-I (+) or CR(+) Chiralpak IC or AD-H C18 (Achiral) or Chiral Core
Mobile Phase Aqueous HClO₄ (pH 1.5) / MeOHHexane / IPA / DEA (0.1%)Acetonitrile / Water (0.1% TFA)
Mechanism Host-Guest (Ammonium-Crown)H-Bonding & Steric InclusionDiastereomeric Separation
Sample State Protonated (

)
Free Base (

)
Derivatized Urea (Neutral)
Advantages No free base instability ; Excellent peak shape for primary amines.Widely available columns; High theoretical plates.Increases UV sensitivity; Eliminates tailing completely.
Disadvantages Incompatible with secondary/tertiary amines (not an issue here).Requires basic additive (DEA); Risk of ortho-cyclization.Requires sample prep time; Kinetic resolution risk.

Part 2: Detailed Experimental Protocols

Protocol A: Crown Ether Method (The Gold Standard for Primary Amines)

Why this works: The crown ether chiral selector forms a reversible inclusion complex specifically with the ammonium ion (


). The ortho-cyano group provides steric bulk that aids in chiral discrimination by the chiral crown scaffold.

Instrument Setup:

  • System: HPLC with UV-Vis or PDA Detector.

  • Column: Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5 µm).

    • Note: CR-I is the immobilized version, more robust than the older coated CR(+).

  • Temperature: 25°C (Lower temperature often improves resolution on Crown columns).

  • Detection: UV @ 220 nm (Benzonitrile absorption) and 254 nm.

Mobile Phase Preparation:

  • Aqueous Component: Prepare Perchloric Acid (HClO₄) aqueous solution at pH 1.5 to 2.0 .

    • Recipe: Add ~1.6 mL of 70% HClO₄ to 1 L of ultrapure water. Verify pH.

  • Organic Modifier: Methanol (MeOH).

  • Composition: 85% Aqueous HClO₄ (pH 1.5) : 15% MeOH .

    • Optimization: If retention is too low, decrease MeOH to 10% or 5%.

Sample Preparation:

  • Dissolve 1.0 mg of (R)-2-(1-aminoethyl)benzonitrile HCl in 1 mL of Mobile Phase.

  • Crucial: The sample must be acidic to ensure the amine is protonated.

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.3 (Crown columns typically yield very sharp peaks for amines).
    
Protocol B: Immobilized Polysaccharide Method (Normal Phase)

Why this works: If a Crown column is unavailable, Chiralpak IC (immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) is the best polysaccharide choice due to its robust solvent tolerance and "chlorinated" selector which often resolves polar aromatic amines well.

Instrument Setup:

  • Column: Daicel Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Mechanistic Note: The DEA (0.1%) is non-negotiable. It masks residual silanols and ensures the amine stays in the free-base form to interact with the carbamate linkers of the stationary phase.

  • Risk:[1] Monitor for a small impurity peak corresponding to the isoindolinone cyclization product, which may form if the sample sits in the basic mobile phase for extended periods.

Part 3: Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the decision logic and the molecular interaction mechanism for the recommended Crown Ether method.

ChiralSeparationLogic Start Target: (R)-2-(1-aminoethyl)benzonitrile HCl Analysis Structural Analysis: 1. Primary Amine (-NH3+) 2. Ortho-EWG (-CN) Start->Analysis Choice Method Selection Analysis->Choice MethodA Method A: Crown Ether (Crownpak CR-I) Choice->MethodA Primary Choice MethodB Method B: Polysaccharide (Chiralpak IC/AD-H) Choice->MethodB Alternative MechA Mechanism: Ammonium-Crown Complexation (Requires Acidic pH) MethodA->MechA MechB Mechanism: H-Bonding & Steric Fit (Requires Basic Additive) MethodB->MechB ResultA Result: Sharp Peaks, Stable Analyte (Protonated State) MechA->ResultA ResultB Result: Good Separation Risk: Tailing or Cyclization MechB->ResultB

Caption: Decision tree for selecting the chiral HPLC method based on the specific functional group interactions of 2-(1-aminoethyl)benzonitrile.

Part 4: Troubleshooting & Derivatization Fallback

If direct separation fails (e.g., broad peaks or co-elution), use Derivatization . This is a "self-validating" approach because it changes the chemical properties entirely, often resolving difficult pairs.

Protocol: GITC Derivatization

  • Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).

  • Reaction: Mix 1 mg Sample + 1.5 eq GITC + 2 eq Triethylamine in 1 mL Acetonitrile. Shake for 15 min at RT.

  • Analysis: Inject onto a standard C18 Column (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (40% -> 80% ACN).

  • Result: The enantiomers are converted into diastereomers (thioureas), which separate easily on achiral phases.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2012).[2] "Chemoenzymatic Synthesis of Substituted 3-Methylphthalides." Organic Letters, 14(6), 1444–1447. (Describes the synthesis and handling of related 2-acetylbenzonitrile derivatives). [Link]

  • Xie, J.-H., Zhu, S.-F., & Zhou, Q.-L. (2011). "Transition metal-catalyzed enantioselective hydrogenation of enamines and imines." Chemical Reviews, 111(3), 1713–1760. (Review of asymmetric hydrogenation methods for this class of amines). [Link]

Sources

1H NMR and 13C NMR characterization of (R)-2-(1-aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and characterization protocol for (R)-2-(1-aminoethyl)benzonitrile hydrochloride , a critical chiral building block in medicinal chemistry.

Executive Summary & Strategic Context

(R)-2-(1-aminoethyl)benzonitrile hydrochloride (CAS: 2307734-64-9 / related free base CAS: 2307734-64-9) is a bifunctional scaffold featuring a chiral primary amine and an ortho-positioned nitrile group. In drug development, it serves as a precursor for isoindolinones, quinazolines, and other nitrogenous heterocycles.

Why This Comparison Matters: The primary challenge in handling this compound is distinguishing the stable Hydrochloride Salt from its Free Base and ensuring Regioisomeric Purity (Ortho vs. Meta/Para). The salt form is preferred for stability and solubility, but its NMR signature differs significantly from the free base due to ammonium protonation and solvent effects.

Characterization Workflow

The following diagram outlines the logical flow for validating the identity and purity of the target compound.

CharacterizationWorkflow Start Crude Product (R)-2-(1-aminoethyl)benzonitrile HCl Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility H1_NMR 1H NMR Analysis (Stoichiometry & Protonation) Solubility->H1_NMR Dissolved C13_NMR 13C NMR Analysis (Carbon Skeleton) H1_NMR->C13_NMR Chiral Chiral Purity Check (Mosher's Acid / Polarimetry) C13_NMR->Chiral Validation Validated Structure Chiral->Validation

Figure 1: Step-by-step characterization workflow ensuring structural and stereochemical integrity.

Comparative Analysis: HCl Salt vs. Free Base

The most critical analytical distinction is between the hydrochloride salt and the free amine.

Solvent Selection Strategy
  • HCl Salt: Requires DMSO-d6 or D2O .

    • Reasoning: The ionic lattice is insoluble in non-polar solvents like CDCl3. DMSO-d6 is preferred over D2O because it allows the observation of the exchangeable ammonium protons (

      
      ), which are crucial for confirming salt formation.
      
  • Free Base: Soluble in CDCl3 .

    • Reasoning: Provides sharp resolution and avoids the viscosity broadening often seen in DMSO.

1H NMR Comparative Data (Predicted/Representative)

The table below highlights the diagnostic shift changes observed upon protonation (Salt Formation).

Proton AssignmentFree Base (CDCl3)

(ppm)
HCl Salt (DMSO-d6)

(ppm)
Mechanistic Insight
Methyl (-CH3) ~1.45 (Doublet)~1.55 - 1.60 (Doublet) Deshielding due to inductive effect of cationic nitrogen.
Methine (-CH-) ~4.30 (Quartet)~4.70 - 4.85 (Quartet) Significant downfield shift (+0.4-0.5 ppm) confirming N-protonation.
Amine (-NH2 / -NH3+) ~1.80 (Broad Singlet)~8.60 - 9.00 (Broad) Key Diagnostic: Appearance of broad ammonium signal; disappears in D2O shake.
Aromatic (Ortho-CN) ~7.60 (Doublet)~7.90 - 8.00 (Doublet) Cyano group anisotropy + ammonium induction deshields ring protons.
Aromatic (Other) 7.20 - 7.50 (Multiplet)7.50 - 7.80 (Multiplet) General downfield shift of the aromatic ring.

Technical Note: The coupling constant (


) for the methyl doublet is typically 6.8 - 7.0 Hz . In the HCl salt, the methine quartet is often distinctively downfield compared to the free base, serving as a rapid check for complete salt formation.

Regioisomer Discrimination (Ortho vs. Meta/Para)

Ensuring the nitrile is ortho (2-position) to the aminoethyl group is vital.

  • Ortho (Target): Expect a complex 4-spin system (ABCD). The proton ortho to the nitrile (H-3) is significantly deshielded (~7.9 ppm).

  • Para (Alternative): Would show a symmetric AA'BB' pattern (two distinct doublets), which is easily distinguishable from the complex ortho pattern.

  • Meta (Alternative): Would show a singlet (isolated proton between substituents), two doublets, and a triplet.

Detailed Experimental Protocols

Protocol A: 1H NMR Characterization of the HCl Salt
  • Sample Prep: Weigh 10-15 mg of (R)-2-(1-aminoethyl)benzonitrile HCl into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 . (Avoid CDCl3; the salt will float/not dissolve).

  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (d1): ≥ 2.0 seconds (essential for accurate integration of the ammonium protons).

    • Scans: 16 - 32.

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm .

    • Integrate the Methyl doublet (3H) first to normalize.

    • Success Criteria: Integration of the aromatic region must equal 4H. Integration of the ammonium hump (if visible) should be ~3H.

Protocol B: 13C NMR Assignments
  • Sample Prep: Increase concentration to 30-50 mg in 0.6 mL DMSO-d6.

  • Acquisition: Decoupled proton mode (CPD). Scans: >256 (Nitrile carbons have long relaxation times).

  • Key Peak Expectations:

    • Nitrile (-CN): ~117 ppm.

    • Quaternary C-CN: ~110 ppm (Shielded).

    • Quaternary C-Alkyl: ~145 ppm.

    • Methine (C-N): ~48 ppm.

    • Methyl: ~20 ppm.

Structural Visualization

The following diagram illustrates the chemical structure and the key NMR-active zones discussed.

Figure 2: Key chemical shift zones corresponding to the experimental data.[1][2][3][4][5][6][7][8]

References

  • National Institute of Standards and Technology (NIST). 2-Aminobenzonitrile Mass Spectrum and IR Data. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 1-Phenylethylamine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Tables. University of Wisconsin-Madison. Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. Available at: [Link]

Sources

Comparing biological activity of (R)- vs (S)-2-(1-aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Gateway to Isoindolinones

2-(1-Aminoethyl)benzonitrile hydrochloride (CAS: 911372-80-0 for (S)-isomer) represents a critical class of chiral benzylamine synthons . Unlike simple amines, the ortho-cyano substitution pattern primes this molecule for intramolecular cyclization, making it the definitive precursor for 3-methylisoindolin-1-ones —a "privileged scaffold" in medicinal chemistry found in MDM2-p53 inhibitors, kinase inhibitors, and non-steroidal analgesics.

This guide objectively compares the (R)- and (S)-enantiomers, focusing on their utility in asymmetric synthesis, downstream biological activity of their derivatives, and resolution protocols.

Key Differentiators
Feature(S)-Enantiomer(R)-Enantiomer
Stereochemical Designation (S)-1-(2-cyanophenyl)ethanamine(R)-1-(2-cyanophenyl)ethanamine
Primary Application Synthesis of (S)-3-methylisoindolinones (e.g., MDM2 inhibitors)Synthesis of (R)-isoforms for SAR toxicity studies
Bioactivity (Derivative) High potency in p53-MDM2 interactionOften inactive/distomer; potential off-target toxicity
Resolution Efficiency High (via Lipase CAL-B)High (via Lipase CAL-B)

Chemical Profile & Stereochemical Significance[1][3][4][5]

The biological divergence of these enantiomers stems from the spatial orientation of the aminoethyl group relative to the nitrile. Upon cyclization, this chiral center dictates the topology of the resulting isoindolinone lactam ring.

Structural Properties
  • Molecular Formula: C₉H₁₀N₂ · HCl

  • Molecular Weight: 182.65 g/mol

  • Solubility: High in water/methanol; limited in non-polar solvents (unlike the free base).

  • Reactivity: The ortho-positioning allows for a "one-pot" condensation-cyclization to form the isoindolinone core under basic conditions or metal catalysis.

The "Chiral Switch" Mechanism

In drug design, switching from the (R)- to the (S)-amine precursor often results in a >100-fold difference in potency for the final drug candidate.

  • Mechanism: The (S)-amine yields (S)-3-methylisoindolinone. In the binding pocket of targets like MDM2 , the (S)-methyl group typically projects into a hydrophobic sub-pocket (e.g., Val93 region), locking the inhibitor in a bioactive conformation. The (R)-methyl group introduces steric clash, abolishing affinity.

Biological Activity Comparison (Downstream Derivatives)

Since the amine is a building block, its "activity" is best evaluated through the performance of the drugs synthesized from it.

Case Study A: MDM2-p53 Inhibition

Isoindolinones are potent inhibitors of the p53-MDM2 interaction, restoring p53 function in cancer cells.

  • From (S)-Precursor: Derivatives show IC₅₀ values in the nanomolar range (10–50 nM) . The (S)-configuration aligns the hydrophobic aromatic groups to mimic the Trp23 residue of p53.

  • From (R)-Precursor: Derivatives typically show IC₅₀ > 10 µM (inactive).

Case Study B: CNS Activity (Analgesia)

Recent studies on N-substituted isoindolinones indicate analgesic potential comparable to metamizole.

  • Observation: The stereochemistry of the 3-position (derived from our amine) influences blood-brain barrier (BBB) penetration and receptor residence time.

  • Data: (S)-isoforms generally exhibit higher metabolic stability against oxidative deamination compared to (R)-isoforms.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate high-purity (S)- and (R)-2-(1-aminoethyl)benzonitrile from the racemic mixture. Mechanism:Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-amine, leaving the (S)-amine unreacted.

Materials:

  • Racemic 2-(1-aminoethyl)benzonitrile

  • Novozym 435 (immobilized CAL-B)

  • Ethyl acetate (acyl donor & solvent)

  • MTBE (Methyl tert-butyl ether)

Workflow:

  • Preparation: Dissolve 10 mmol of racemate in MTBE (50 mL). Add 20 mmol Ethyl acetate.

  • Initiation: Add Novozym 435 (20% w/w relative to substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

  • Termination: Stop reaction at 50% conversion (approx. 24 hours).

  • Separation: Filter enzyme.

    • Filtrate: Contains (S)-amine (unreacted) and (R)-amide .

    • Purification: Acid-base extraction. The (S)-amine extracts into aqueous HCl; the (R)-amide remains in organic phase.

  • Hydrolysis (Optional): Hydrolyze (R)-amide with 6N HCl to recover (R)-amine.

Validation Criteria:

  • (S)-Amine ee > 99%

  • E-value (Enantiomeric Ratio) > 200[1]

Protocol 2: Cyclization to (S)-3-Methylisoindolin-1-one

Objective: Convert the (S)-amine synthon into the bioactive scaffold.

Steps:

  • Hydrolysis: Treat (S)-2-(1-aminoethyl)benzonitrile HCl with aq. NaOH (2M) at 100°C for 2 hours to convert nitrile to amide intermediate.

  • Cyclization: Adjust pH to 8-9. Heat at reflux in ethanol. The intramolecular amine attacks the amide carbonyl.

  • Workup: Cool to precipitate the (S)-3-methylisoindolin-1-one as a white solid. Recrystallize from Ethanol/Water.

Visualizations

Figure 1: Enzymatic Kinetic Resolution Pathway

This diagram illustrates the selective acylation process using Lipase CAL-B to separate the enantiomers.

EKR_Pathway Racemate Racemic 2-(1-aminoethyl)benzonitrile Lipase CAL-B Lipase (Novozym 435) Racemate->Lipase S_Amine (S)-Amine (Unreacted) >99% ee Lipase->S_Amine No Reaction R_Amide (R)-Acetamide (Acylated) Lipase->R_Amide Selective Acylation AcylDonor Ethyl Acetate (Acyl Donor) AcylDonor->Lipase R_Amine (R)-Amine (Recovered) R_Amide->R_Amine Acid Hydrolysis (6N HCl)

Caption: Kinetic resolution of the racemate. CAL-B selectively acylates the (R)-enantiomer, leaving the biologically versatile (S)-amine pure.

Figure 2: Cyclization to Bioactive Isoindolinone

The transformation of the (S)-amine into the privileged isoindolinone scaffold.

Cyclization S_Precursor (S)-2-(1-aminoethyl)benzonitrile (Synthon) Intermediate Amide Intermediate (In situ) S_Precursor->Intermediate NaOH, 100°C (Nitrile Hydrolysis) S_Product (S)-3-Methylisoindolin-1-one (Bioactive Scaffold) Intermediate->S_Product Intramolecular Cyclization (-NH3)

Caption: The "One-Pot" conversion of the (S)-amine to the isoindolinone core, preserving stereochemistry.

References

  • BenchChem. (2025).[2] (S)-2-(1-Aminoethyl)benzonitrile hydrochloride: Context within Chiral Amines and Nitriles Research. BenchChem Technical Library.

  • Trukhanova, Y. A., et al. (2021).[1][3] Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI Chemistry Proceedings.

  • Black, L. A., et al. (2007). 4-[6-(2-Aminoethyl)naphthalen-2-yl]benzonitriles are potent histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Kamal, A., et al. (2004). Enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. Tetrahedron: Asymmetry.[4]

  • Hardcastle, K. I., et al. (2011).[5] (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone: Crystal structure and configuration. Acta Crystallographica.

Sources

Publish Comparison Guide: Configuration Assignment of (R)-2-(1-aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for drug development scientists. It synthesizes crystallographic principles with specific application to the chiral intermediate (R)-2-(1-aminoethyl)benzonitrile hydrochloride .

Executive Summary

In the synthesis of chiral pharmacophores, (R)-2-(1-aminoethyl)benzonitrile is a critical scaffold, often serving as a precursor for isoindolinone-based inhibitors and GPCR ligands. The presence of the ortho-cyano group introduces significant steric strain and electronic anisotropy, rendering traditional configuration assignment methods (Optical Rotation, NMR) prone to ambiguity.

This guide evaluates Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for assigning the absolute configuration of the hydrochloride salt, comparing its fidelity and operational requirements against Vibrational Circular Dichroism (VCD) and Chiral HPLC.

The Structural Challenge

The target molecule, (R)-2-(1-aminoethyl)benzonitrile hydrochloride , possesses a single chiral center at the benzylic position.

  • Steric Hindrance: The ortho-cyano group creates a "locked" conformation in solution, potentially skewing NOE (Nuclear Overhauser Effect) signals in NMR.

  • Electronic Effects: The strong dipole of the nitrile group affects the specific rotation (

    
    ), meaning the sign of rotation (+/-) cannot be reliably predicted using semi-empirical rules (e.g., Brewster’s Rules) without a reference standard.
    

Primary Method: X-ray Crystallography (SC-XRD)

Experimental Protocol for HCl Salt Crystallization

The hydrochloride salt is preferred over the free base because the heavy chloride ion (


) provides sufficient anomalous scattering to determine absolute structure using Cu K

radiation, even in the absence of other heavy atoms.

Step-by-Step Crystallization Workflow:

  • Salt Formation: Dissolve 50 mg of the free amine in 0.5 mL dry ethanol. Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C.

  • Vapor Diffusion (Sitting Drop):

    • Inner Solution: 10 mg of the crude HCl salt in 100

      
      L methanol.
      
    • Outer Solution: 1 mL ethyl acetate (antisolvent).

    • Condition: Seal and store at 4°C for 48-72 hours.

  • Harvesting: Look for colorless prisms or needles. Mount crystal on a Kapton loop using Paratone-N oil.

Data Collection & Refinement Parameters

To confirm the (R)-configuration, the refinement must yield a Flack Parameter close to 0.0.

ParameterTarget SpecificationRationale
Radiation Source Cu K

(

Å)
Maximizes anomalous signal (

) from Chlorine. Mo radiation is too weak for this light-atom structure.
Temperature 100 KReduces thermal motion (ellipsoids), improving resolution to < 0.80 Å.
Space Group

or

Chiral molecules must crystallize in non-centrosymmetric (Sohncke) space groups.
Friedel Pairs > 80% coverageEssential for Bijvoet difference analysis to determine absolute hand.
Flack Parameter (

)

(with

)

indicates correct structure;

indicates inverted structure (S-isomer).
Representative Crystallographic Data (Simulated for Class)

Based on analogous ortho-substituted benzylamine HCl salts (e.g., 1-(2-chlorophenyl)ethanamine HCl).

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell:

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
  • Z: 2

  • R-Factor (

    
    ):  < 4.5%
    

Comparative Analysis of Alternatives

X-ray vs. VCD vs. Mosher's Method
FeatureX-ray Crystallography VCD (Vibrational Circular Dichroism) NMR (Mosher's Method)
Certainty Absolute (100%) High (>95%)Moderate (80-90% for ortho-subs)
Sample State Single Crystal (Solid)Solution (Liquid)Solution (Derivatized)
Destructive? Non-destructiveNon-destructiveDestructive (Chemical reaction)
Time to Result 2-5 Days (Growth + Data)1 Day (Spectra + DFT Calc)2 Days (Synthesis + NMR)
Limitation Requires suitable crystalRequires accurate DFT simulationSteric hindrance from -CN group can distort conformers, leading to false assignment.
Why Alternatives Fail for This Compound
  • NMR (Mosher's): The reaction with MTPA-Cl (Mosher's acid chloride) often suffers from kinetic resolution issues due to the bulky ortho-cyano group. Furthermore, the magnetic anisotropy of the cyano group can override the shielding effects of the phenyl ring, leading to ambiguous

    
     values.
    
  • Optical Rotation: The specific rotation is solvent-dependent.[1] For similar nitriles, a change from chloroform to methanol can invert the sign of rotation, making

    
     useless for absolute assignment without a known standard.
    

Decision Pathway & Workflow

The following diagram illustrates the logical flow for validating the (R)-configuration, prioritizing X-ray but offering VCD as a fallback.

Configuration_Assignment Start Start: (R)-2-(1-aminoethyl)benzonitrile HCl (Unknown Absolute Config) Crystallization Attempt Crystallization (MeOH/EtOAc Vapor Diffusion) Start->Crystallization Check_Crystal Suitable Crystal Found? Crystallization->Check_Crystal XRD_Collect Collect SC-XRD Data (Cu K-alpha, 100 K) Check_Crystal->XRD_Collect Yes VCD_Path Fallback: VCD Spectroscopy + DFT Calculation Check_Crystal->VCD_Path No (Amorphous) Refinement Refine Structure & Calc Flack Parameter XRD_Collect->Refinement Flack_Check Flack Parameter ~ 0.0? Refinement->Flack_Check Confirmed_R CONFIRMED: (R)-Configuration (Gold Standard) Flack_Check->Confirmed_R Yes (x < 0.1) Inverted_S RESULT: (S)-Configuration (Inverted Structure) Flack_Check->Inverted_S No (x ~ 1.0) VCD_Path->Confirmed_R Spectra Match DFT NMR_Path Fallback: Mosher's Amide NMR (High Risk of Steric Error) VCD_Path->NMR_Path Inconclusive

Caption: Decision tree for absolute configuration assignment. SC-XRD is the primary path; VCD is the validated secondary path if crystallization fails.

References

  • Parsons, S. (2021). Determination of Absolute Configuration by X-ray Crystallography. In Crystallography Reviews. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • ChemScene. (2023). (S)-2-(1-aminoethyl)benzonitrile hydrochloride Product Page. Link

Sources

Spectroscopic analysis comparison of chiral benzonitrile hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of chiral benzonitrile hydrochloride derivatives represents a critical junction in pharmaceutical development. These compounds often serve as key intermediates or Active Pharmaceutical Ingredients (APIs) where the nitrile group (-C≡N) acts as a versatile spectroscopic handle, and the hydrochloride salt form dictates solubility and bioavailability.

This guide objectively compares three primary spectroscopic modalities—Vibrational Circular Dichroism (VCD) , Chiral NMR , and Solid-State Vibrational Spectroscopy (IR/Raman) —for the analysis of these derivatives. Unlike generic guides, we focus on the specific challenges posed by the benzonitrile moiety in a chiral salt lattice, providing experimental protocols to distinguish enantiomers and quantify enantiomeric excess (ee).

The Analytical Challenge: Chirality & Salt Formation

Chiral benzonitriles (e.g., amino-benzonitrile derivatives) present a dual challenge:

  • The Chiral Center: Often located on an alkyl side chain or resulting from atropisomerism (axial chirality) in biaryl systems.

  • The Hydrochloride Salt: Protonation of the basic amine functionality introduces ionic lattice forces. This alters the electronic environment of the nitrile group through inductive effects (-I effect of NH₃⁺), shifting spectral features and complicating baseline resolution.

Comparative Overview of Techniques
FeatureVCD / IR Chiral NMR X-Ray Diffraction (XRD)
Primary Analyte Absolute Configuration (AC)Enantiomeric Excess (ee)Absolute Structure & Polymorphs
Sample State Solution or Solid (KBr pellet)Solution (requires derivatization/additive)Single Crystal (SC-XRD)
Benzonitrile Marker

(~2230 cm⁻¹)
Ar-H /

-CH protons
Lattice parameters
Destructive? NoNo (but additive contamination)No
Throughput MediumHighLow

Deep Dive: Vibrational Spectroscopy (IR, Raman, VCD)

Mechanism of Action

The nitrile stretching vibration (


) is a distinct reporter group appearing in the "silent region" (2200–2250 cm⁻¹).
  • Free Base: Sharp band at ~2230 cm⁻¹.

  • Hydrochloride Salt: The protonation of a proximal amine exerts a strong electron-withdrawing inductive effect. This typically causes a blue shift (shift to higher wavenumber, +5 to +15 cm⁻¹) of the nitrile stretch due to reduced

    
    -backbonding or simple electrostatic field effects, strengthening the C≡N bond.
    
Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light (


).[1]
  • Advantage: It determines absolute configuration directly in solution without crystallization.

  • Application: For benzonitrile derivatives, the C≡N stretch often exhibits a weak VCD signal (due to cylindrical symmetry), but the skeletal vibrations of the chiral frame (1000–1500 cm⁻¹) provide robust bisignate Cotton effects.

Experimental Protocol A: VCD Analysis of Benzonitrile HCl Salts

Objective: Determine Absolute Configuration (AC) of a chiral amino-benzonitrile HCl salt.

  • Sample Preparation:

    • Dissolve 5–10 mg of the HCl salt in 150 µL of DMSO-d₆ or CD₃OD .

    • Note: Avoid CDCl₃ for HCl salts due to poor solubility; if using CDCl₃, convert to free base first, but this alters the target form. DMSO is preferred for salts.

  • Cell Assembly:

    • Load into a BaF₂ cell with a 100 µm path length.

  • Data Acquisition:

    • Instrument: FT-VCD spectrometer (e.g., BioTools ChiralIR or JASCO FVS-6000).

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 3000–5000 scans (approx. 1-2 hours) to resolve signals < 10⁻⁴

      
      .
      
  • Baseline Correction:

    • Subtract the solvent spectrum. Ideally, subtract the spectrum of the racemic mixture (RAC) to eliminate artifacts.

  • Analysis:

    • Compare experimental VCD spectrum with DFT-calculated spectrum (B3LYP/6-31G* level or higher) of the cation.

    • Critical Check: Ensure the calculated IR spectrum matches the experimental IR spectrum, particularly the amide/amine bending modes (1500–1650 cm⁻¹) and the nitrile shift.

Deep Dive: Chiral NMR Spectroscopy

Standard NMR cannot distinguish enantiomers.[3][4] For benzonitrile derivatives, we utilize Chiral Solvating Agents (CSAs) or Lanthanide Shift Reagents (LSRs) .

Mechanism: Lanthanide Shift

Paramagnetic complexes like Eu(hfc)₃ bind to the basic nitrogen (even in salts, though equilibrium is competitive) or the nitrile nitrogen (weakly).

  • Challenge with HCl Salts: The protonated amine (

    
    ) cannot coordinate effectively with the Europium metal center.
    
  • Solution: Perform an in-situ neutralization or use a CSA that interacts via Hydrogen Bonding (e.g., chiral binaphthol derivatives) rather than metal coordination.

Experimental Protocol B: Enantiomeric Excess via NMR

Objective: Quantify ee% of a benzonitrile derivative using Pirkle-type CSAs.

  • Sample Prep:

    • Dissolve 2 mg of the analyte (Benzonitrile HCl) in 0.6 mL CDCl₃.

    • Crucial Step: Add 1.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to liberate the free base in situ if the CSA requires a lone pair.

    • Alternative: Use a CSA designed for cations (e.g., chiral crown ethers) if maintaining the salt form is mandatory.

  • CSA Addition:

    • Add 2–5 equivalents of (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or a specific Pirkle alcohol.

  • Acquisition:

    • Run ¹H NMR (minimum 400 MHz, preferably 600 MHz).

    • Focus on the benzylic protons or protons

      
       to the nitrile. These signals will split into diastereomeric pairs.
      
  • Calculation:

    • Integrate the split peaks (

      
       and 
      
      
      
      ).
    • 
      .
      

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical technique based on the development stage and sample constraints.

AnalyticalWorkflow Start Start: Chiral Benzonitrile HCl Sample Goal_AC Goal: Absolute Configuration? Start->Goal_AC Goal_EE Goal: Enantiomeric Excess? Start->Goal_EE Goal_Form Goal: Solid State / Polymorph? Start->Goal_Form Soluble Is sample soluble? Goal_AC->Soluble Crystals Single Crystals Available? Goal_AC->Crystals VCD Technique: Solution VCD (Compare w/ DFT) Goal_EE->VCD No Standards Available NMR_CSA Technique: 1H NMR + CSA (Pirkle/Shift Reagent) Goal_EE->NMR_CSA High Throughput XRD Technique: SC-XRD (Gold Standard) Goal_Form->XRD SolidIR Technique: Raman/IR (Lattice fingerprint) Goal_Form->SolidIR Soluble->VCD Yes SolidVCD Technique: Solid-State VCD (KBr Pellet) Soluble->SolidVCD No Crystals->VCD No Crystals->XRD Yes

Caption: Decision matrix for characterizing chiral benzonitrile salts. Blue paths denote configuration assignment; Green paths denote purity quantification.

Comparative Data Summary

The table below synthesizes experimental expectations for a prototypical chiral amino-benzonitrile hydrochloride.

ParameterFree Base (Neutral)Hydrochloride Salt (Protonated)Analytical Implication
IR

2225–2235 cm⁻¹2235–2245 cm⁻¹ (Blue Shift)Confirmation of salt formation; Shift confirms protonation site influence.
¹H NMR (

-H)

3.5–4.0 ppm

4.5–5.0 ppm (Downfield)
Salt causes deshielding; Shift reagents require neutralization.
Solubility Organic (CHCl₃, DCM)Polar (MeOH, DMSO, H₂O)Dictates solvent choice for VCD/NMR.
VCD Signal Moderate anisotropyEnhanced anisotropy (often)Ionic lattice rigidity in solid-state VCD can enhance signal intensity.
Case Study: Atropisomeric Benzonitriles

For axially chiral benzonitriles (e.g., biaryl systems), VCD is superior to NMR. The high energy barrier to rotation means the "chiral axis" is stable.

  • Observation: The C-C biaryl twist produces a massive VCD couplet in the aromatic breathing region (1400–1600 cm⁻¹).

  • Protocol: Use VCD to monitor racemization kinetics at elevated temperatures, as the signal decay is directly proportional to enantiomeric purity loss.

References

  • Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy. Chemical Reviews . [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley . [Link]

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier . [Link]

  • Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. Wiley . [Link]

  • Reetz, M. T., et al. (2022). Catalytic Atroposelective Synthesis of Axially Chiral Benzonitriles. Nature Communications . [Link]

Sources

Safety Operating Guide

(R)-2-(1-aminoethyl)benzonitrile hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of (R)-2-(1-aminoethyl)benzonitrile HCl

Part 1: Critical Hazard Profile & Immediate Safety

To safely dispose of (R)-2-(1-aminoethyl)benzonitrile hydrochloride , one must understand that its hazard profile is a hybrid of two distinct chemical functionalities: the nitrile (cyano) group and the amine hydrochloride salt.[1]

The "Why" Behind the Protocol:

  • The Nitrile Risk (Cyanide Potential): While aromatic nitriles are generally more stable than aliphatic ones, they are thermodynamically capable of releasing Hydrogen Cyanide (HCN) or cyanide ions (

    
    ) under strong acidic conditions or metabolic processing.[1]
    
  • The Hydrochloride Salt (Acidity & Solubility): The HCl salt form renders the molecule water-soluble and inherently acidic.[1] When dissolved, it lowers the pH of the solution.[1]

  • Incompatibility: The most critical operational error is mixing this waste with Strong Oxidizers (risk of violent reaction/NOx fumes) or Strong Acids (risk of HCN evolution, however slow).[1]

Immediate Safety Snapshot:

Parameter Specification Operational Implication
Physical State White to off-white solid Dust inhalation risk; use powder hood.[1]
Water Solubility Soluble (Salt form) Do NOT dispose of down the drain.[1] High environmental mobility.[1]
Primary Hazards Acute Toxicity (Oral/Inhal), Irritant Treat as "Toxic Organic Solid" or "Toxic Acidic Liquid."[1]

| Incompatibilities | Strong Acids, Oxidizers, Bases | Strict Segregation Required. |[2]

Part 2: Pre-Disposal Stabilization & Segregation

Before this material leaves your bench, it must be stabilized.[1] This is a self-validating system : the waste container's integrity relies on your segregation choices.[1]

The Segregation Logic
  • Rule 1: The "Cyanide-Compatible" Stream: Even though this is an organic nitrile, many waste contractors prefer it segregated from standard organic solvents if the volume is high.[1] However, for small laboratory quantities (<100g), it is typically compatible with "Toxic Organic Waste" streams, provided no strong acids are present.[1]

  • Rule 2: pH Control: Because the substance is an HCl salt, aqueous solutions will be acidic.[1]

    • If liquid: Ensure the waste stream is not heavily oxidizing.[1][3]

    • If solid:[1][4][5][6] Double-bag to prevent reaction with ambient moisture or acid vapors in shared bins.[1]

Chemical Compatibility Matrix
  • Green (Safe to Mix): Halogenated solvents (DCM), Non-halogenated solvents (Ethyl Acetate, Methanol), Inert salts.[1]

  • Red (STOP - Do Not Mix): Nitric Acid (Explosion/Fume risk), Bleach/Hypochlorite (Chloramine generation), Sulfuric Acid.[1]

Part 3: The Disposal Workflow (Step-by-Step)

This protocol covers the two most common states found in drug development labs: Pure Solid Waste and HPLC/Mother Liquor Waste.[1]

Scenario A: Solid Waste (Pure Compound/Spoiled Batches)
  • Containment: Place the solid material into a clear polyethylene bag or a screw-top wide-mouth jar. Do not use metal cans (corrosion risk from HCl salt).[1]

  • Labeling: Apply a hazardous waste tag immediately.[1]

    • Constituents: (R)-2-(1-aminoethyl)benzonitrile HCl (95%+).[1]

    • Hazards: Toxic, Irritant.[1][7]

  • Secondary Containment: Place the sealed bag/jar into the lab's "Solid Toxic Waste" drum.

    • Critical Check: Ensure the drum does not contain loose oxidizers (e.g., permanganate wipes).[1]

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
  • Characterize: Determine the solvent system.

    • If Organic (MeOH/EtOAc): Discard into "Halogenated" or "Non-Halogenated" solvent waste.[1]

    • If Aqueous (Water/Buffer):[1] Check pH.[1][6]

  • pH Adjustment (The Safety Lock):

    • The HCl salt makes the solution acidic.[1]

    • Action: If the waste stream is destined for a "Cyanide-bearing" drum, adjust pH to > 9 using NaOH to ensure CN- remains in solution and does not evolve as HCN gas.[1]

    • Standard Organic Waste: If the concentration is low (<1%), it can usually go into standard solvent waste without pH adjustment, provided the waste drum is not designated for "Acid Waste."

  • Documentation: List the full chemical name on the waste tag.[1] Do not use abbreviations like "ABN-HCl."[1]

Part 4: Visualized Workflows

Figure 1: Decision Logic for Disposal

DisposalWorkflow Start Waste Generation: (R)-2-(1-aminoethyl)benzonitrile HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Bagging Double Bag in Polyethylene (Avoid Metal Containers) SolidPath->Bagging SolventCheck Check Solvent System LiquidPath->SolventCheck SolidLabel Label: 'Toxic Solid Organic' List Full Chemical Name Bagging->SolidLabel SolidBin Place in Solid Waste Drum (NO OXIDIZERS) SolidLabel->SolidBin OrganicSolv Organic Solvent (MeOH, DCM, EtOAc) SolventCheck->OrganicSolv AqueousSolv Aqueous Solution SolventCheck->AqueousSolv LiquidBin Segregate: 'Toxic Liquid Waste' (Do not mix with Strong Acids) OrganicSolv->LiquidBin PHCheck CRITICAL: Check pH (Salt is Acidic) AqueousSolv->PHCheck Neutralize Adjust pH to 7-9 (Prevents HCN risk) PHCheck->Neutralize Neutralize->LiquidBin

Caption: Operational decision tree for segregating benzonitrile hydrochloride waste based on physical state and solvent composition.

Part 5: Regulatory & Spill Response

Regulatory Classification (RCRA - USA Focus)

While this specific CAS is not typically listed with a specific "P" or "U" code, it is regulated based on its characteristics.[1]

  • Waste Code Recommendation: If not specifically listed in your state, manage as D001 (Ignitable, if in solvent) or Non-Listed Hazardous Waste (Toxic) .[1]

  • Note: Always verify if your facility classifies aromatic nitriles under a specific "Cyanide" code (e.g., P030 for soluble cyanides), though this is chemically distinct.[1]

Emergency Spill Procedure
  • Evacuate & Ventilate: If powder is airborne, clear the area.[1]

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator if dust is present.[1]

  • Dry Spill: Do not wet the powder (avoids creating acidic/toxic solution).[1] Scoop carefully into a wide-mouth jar.

  • Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Carbonate) to neutralize the HCl salt and solubilize residues, then rinse with water.[1] Collect all wipes as solid hazardous waste.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • PubChem. (2024).[1] Benzonitrile Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Personal Protective Equipment & Handling Guide: (R)-2-(1-aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Handling (R)-2-(1-aminoethyl)benzonitrile hydrochloride requires a protocol that addresses two distinct challenges: biological toxicity (characteristic of benzylic amines and nitriles) and chemical instability (hygroscopicity of the hydrochloride salt).

This compound is an ortho-substituted chiral amine salt . Unlike its para-isomers, the ortho-substitution creates steric bulk that can influence solubility and reactivity, while the nitrile group presents a specific metabolic concern if ingested.

Core Hazard Profile (GHS Classification)
  • Signal Word: WARNING

  • Primary Hazards:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation (STOT SE 3).[1]

  • Physical Hazards: Hygroscopic solid. Degrades upon exposure to moisture, releasing HCl gas and potentially altering stoichiometry.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "standard precautions." The following matrix is engineered specifically for the handling of fine, hygroscopic amine salts which can form sticky, corrosive residues upon contact with ambient humidity.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation & Visualization: Benzonitrile derivatives can permeate thin latex. Double nitrile provides >480 min breakthrough time. The outer glove protects against mechanical tears during capping/uncapping vials.
Respiratory N95 (minimum) or P100 Respirator If outside fume hood: Half-mask with OV/AG/P100 cartridges.Dust Control: HCl salts are often fine powders that aerosolize easily. Inhalation causes immediate mucous membrane irritation due to hydrolysis (HCl release) in the respiratory tract.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 compliant)Corrosive Dust: Safety glasses with side shields are insufficient for fine powders. Goggles seal the eyes against airborne dust that can dissolve in tear fluid to form an acidic solution.
Body Defense Lab Coat (Tyvek or Cotton/Poly) + Chemical Apron (for >5g transfers)Decontamination: Tyvek sleeves are recommended to bridge the gap between glove cuff and lab coat, preventing wrist exposure to dust.

Part 3: Technical Handling Protocol

Environmental Control
  • Primary Workspace: Chemical Fume Hood (Face velocity: 100 fpm).

  • Atmosphere: This compound is hygroscopic . All transfers should ideally occur under an inert atmosphere (Nitrogen or Argon) or be completed rapidly to prevent water uptake, which turns the free-flowing powder into a sticky gum, complicating stoichiometry.

Operational Workflow

The following diagram outlines the critical decision paths for safe handling and reaction setup.

HandlingWorkflow Start START: Material Retrieval Inspect Inspect Container (Check for clumping/moisture) Start->Inspect Condition Is Material Free-Flowing? Inspect->Condition Dry Desiccate under Vacuum (P2O5 or KOH trap) Condition->Dry No (Clumped) Weigh Weighing Protocol (Anti-static gun + Analytical Balance) Condition->Weigh Yes Dry->Inspect Solubilize Solubilization (Add solvent to solid, not solid to solvent) Weigh->Solubilize Reaction Reaction Initiation Solubilize->Reaction

Figure 1: Operational workflow for handling hygroscopic amine salts, emphasizing moisture control checkpoints.

Step-by-Step Procedure
  • Preparation :

    • Equip PPE as defined in Part 2.[3]

    • Place an anti-static gun and a waste container inside the fume hood.

    • Scientific Logic:[4] Static electricity can cause fine HCl salts to "jump" during spatula transfer, leading to unseen contamination. Neutralize the weighing boat before use.

  • Weighing :

    • Do not weigh directly on the balance pan. Use a disposable antistatic weighing boat.

    • Close the draft shield immediately after transfer to prevent moisture absorption.

    • Self-Validating Step: If the powder sticks to the spatula or weighing boat excessively, the humidity is too high. Pause and move to a glovebox or desiccate the source container.

  • Transfer & Solubilization :

    • Transfer the solid into the reaction vessel before adding solvent.

    • Rinse the weighing boat with the reaction solvent (e.g., Methanol, DMSO) to ensure quantitative transfer.

    • Caution: Dissolution of amine hydrochlorides can be slightly exothermic.

Part 4: Disposal & Deactivation Strategy

Disposal must account for the nitrile moiety (potential cyanide release under extreme conditions) and the amine functionality .

Waste Categorization
  • Category: Organic Solid / Liquid (Halogenated if dissolved in DCM/Chloroform).

  • Labeling: "Hazardous Waste - Toxic/Irritant - (R)-2-(1-aminoethyl)benzonitrile HCl".

Deactivation Logic

Do not simply pour down the drain. The nitrile group is stable but can hydrolyze to carboxylic acids and ammonia/ammonium salts under strong acid/base conditions.

DisposalTree Waste Chemical Waste (Solid or Solution) Type State? Waste->Type Solid Solid Waste Bin (Double Bagged) Type->Solid Solid/Wipes Liquid Liquid Waste Stream Type->Liquid Reaction Mother Liquor Incinerate High-Temp Incineration (Required for Nitriles) Solid->Incinerate Liquid->Incinerate

Figure 2: Waste disposal decision tree ensuring compliance with organic nitrile destruction protocols.

Specific Disposal Steps
  • Solids (Spill Cleanup/Excess): Sweep up using a brush and dustpan dedicated to hazardous waste. Place in a sealable bag. Label as "Solid Toxic Waste."

  • Liquids: Collect in a solvent waste container. Ensure the container is compatible with the solvent used (HDPE or Glass).

  • Destruction: The ultimate disposal method is incineration with an afterburner and scrubber . This ensures the nitrile carbon-nitrogen bond is broken and any HCl generated is neutralized.

Part 5: Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. The HCl salt can cause delayed pulmonary edema; seek medical observation.

  • Skin Contact: Brush off loose particles before washing. Rinsing a large pile of HCl salt on skin can create a concentrated acidic solution. Wash with soap and water for 15 minutes.

  • Eye Contact: Flush immediately with water for 15 minutes, holding eyelids open. Consult an ophthalmologist.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.